LB30870
Description
The exact mass of the compound Unii-FS64O4K98A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
280780-95-2 |
|---|---|
Molecular Formula |
C28H31N5O4S |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-[[(2R)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid |
InChI |
InChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25+/m0/s1 |
InChI Key |
BIHPYGVYKSQDLA-SQJMNOBHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N |
sequence |
XP |
Synonyms |
LB 30870 LB-30870 LB30870 N-aminosulfonyl-D-diphenylalanyl-L-prolyl-((4-amidinophenyl)methyl)amide trifluoroacetic acid N-aminosulfonyldiphenylalanyl-prolyl-((4-amidinophenyl)methyl)amide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LB30870: A Direct Thrombin Inhibitor
Disclaimer: Initial research indicates that LB30870 is a direct thrombin inhibitor, not a Polo-like kinase 1 (PLK1) inhibitor. This guide will focus on its established mechanism as an anticoagulant.
Introduction
This compound is a potent, orally active, and selective small molecule that functions as a direct thrombin inhibitor.[1] Thrombin (Factor IIa) is a critical serine protease that plays a central role in the coagulation cascade, making it a key target for anticoagulant therapies.[2][3][4] By directly binding to and inhibiting thrombin, this compound effectively prevents the conversion of fibrinogen to fibrin (B1330869), a crucial step in clot formation.[3][5] This document provides a detailed overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action: Direct Thrombin Inhibition
The primary mechanism of action of this compound is its direct, competitive, and reversible inhibition of thrombin.[1][5] Unlike indirect thrombin inhibitors such as heparin, which require a cofactor like antithrombin III, this compound binds directly to the active site of both free and clot-bound thrombin.[6][7] This dual action is a significant advantage, as clot-bound thrombin is a major driver of thrombus growth and is relatively resistant to heparin-antithrombin III complexes.[7]
The binding kinetics of this compound to thrombin are characterized by a rapid association rate and a slow dissociation rate, which contributes to its potent anticoagulant effect.[1][8] This potent and selective inhibition of thrombin disrupts the final common pathway of the coagulation cascade, leading to a dose-dependent anticoagulant and antithrombotic effect.
Signaling Pathway
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin is the final effector protease of this cascade. This compound's intervention at this terminal step is illustrated in the following diagram.
Coagulation cascade showing the point of inhibition by this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various preclinical studies. The following table summarizes the key quantitative data.
| Parameter | This compound | Melagatran | Argatroban | Enoxaparin | Reference |
| Thrombin Inhibition (Ki) | 0.02 nM | 1.3 nM | 4.5 nM | N/A | [1] |
| Selectivity vs. Trypsin | >1000-fold | >1000-fold | >1000-fold | N/A | [1] |
| ED50 (Rat Venous Stasis) | 50 µg/kg + 2 µg/kg/min | 35 µg/kg + 1.4 µg/kg/min | N/A | 200 µg/kg + 8.3 µg/kg/min | [1] |
Experimental Protocols
The characterization of this compound involved several key in vitro and in vivo experiments to determine its efficacy and safety profile.
-
Objective: To determine the inhibitory potency (Ki) of this compound against purified human thrombin.
-
Methodology: A chromogenic substrate assay was likely used. Purified human thrombin is incubated with varying concentrations of this compound. A specific chromogenic substrate for thrombin is then added. The rate of substrate cleavage, measured spectrophotometrically, is inversely proportional to the inhibitory activity of this compound. The Ki value is calculated from the concentration-response curve.
-
Objective: To assess the selectivity of this compound for thrombin over other related serine proteases.
-
Methodology: Similar to the thrombin inhibition assay, this compound was tested against a panel of other serine proteases (e.g., trypsin, Factor Xa, plasmin). The inhibitory activity against these proteases was measured and compared to its activity against thrombin to determine the selectivity ratio. A selectivity ratio of over 1000 indicates high specificity for the target.[1]
-
Objective: To evaluate the ability of this compound to inhibit thrombin that is already bound to a fibrin clot.
-
Methodology: Human plasma clots are formed in the presence of thrombin. After washing to remove unbound thrombin, the clots are incubated with varying concentrations of this compound or comparator compounds. The residual thrombin activity in the clot is then measured, likely using a chromogenic substrate.
-
Objective: To assess the antithrombotic efficacy of this compound in a living organism.
-
Methodology: In anesthetized rats, a segment of the vena cava is isolated. A thrombogenic stimulus (e.g., a cotton thread) is introduced into the isolated segment. This compound or a comparator is administered intravenously (bolus followed by infusion). After a set period, the isolated vein segment is removed, and the formed thrombus is excised and weighed. The dose-dependent reduction in clot weight is used to determine the effective dose (ED50).[1]
Experimental Workflow
The preclinical evaluation of a novel oral anticoagulant like this compound typically follows a structured workflow, from in vitro characterization to in vivo efficacy and safety assessment.
Preclinical development workflow for an oral anticoagulant.
Conclusion
References
- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Direct Thrombin Inhibitors - Non-Vitamin K Antagonist Oral Anticoagulants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Monitoring the Direct Thrombin Inhibitors | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 7. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: LB30870 as a Selective Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LB30870 is a potent, orally active, and selective direct thrombin inhibitor that has demonstrated significant antithrombotic potential. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and selectivity. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Thrombin, a serine protease, plays a central role in hemostasis and thrombosis. It catalyzes the conversion of fibrinogen to fibrin (B1330869), activates platelets, and amplifies its own generation through a series of feedback loops. Consequently, the inhibition of thrombin is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. This compound has emerged as a promising direct thrombin inhibitor with high potency and selectivity. This document serves as a technical resource for professionals involved in the research and development of novel anticoagulants.
Mechanism of Action
This compound exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of thrombin, thereby inhibiting its enzymatic activity. This direct inhibition is independent of antithrombin III. By blocking thrombin, this compound effectively prevents the downstream events of the coagulation cascade, including fibrin formation and platelet activation.
Signaling Pathway of Thrombin and Inhibition by this compound
Caption: Thrombin's role in coagulation and its inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, comparing it with other direct thrombin inhibitors where applicable.
Table 1: In Vitro Potency and Selectivity
| Compound | Thrombin Inhibition Constant (Kᵢ, nM) | Selectivity Ratio vs. Trypsin (> fold) |
| This compound | 0.02 [1] | >1000 [1] |
| Melagatran | 1.3[1] | >1000[1] |
| Argatroban | 4.5[1] | >1000[1] |
Table 2: In Vivo Efficacy in a Rat Venous Stasis Model
| Compound | Effective Dose (ED₅₀) |
| This compound | 50 µg/kg + 2 µg/kg/min [1] |
| Melagatran | 35 µg/kg + 1.4 µg/kg/min[1] |
| Enoxaparin | 200 µg/kg + 8.3 µg/kg/min[1] |
Table 3: Pharmacokinetics of this compound in Healthy Men (Single Oral Doses)
| Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋ᵢₙf (ng·h/mL) |
| 15 | 29.8 ± 12.3 | 1.3 (0.8-2.0) | 2.8 ± 0.5 | 98.7 ± 30.2 |
| 30 | 73.1 ± 29.1 | 1.5 (1.0-3.0) | 3.1 ± 0.6 | 289 ± 112 |
| 60 | 186 ± 40.5 | 1.8 (1.0-3.0) | 3.5 ± 0.7 | 817 ± 255 |
| 120 | 453 ± 151 | 2.0 (1.5-3.0) | 4.1 ± 0.8 | 2250 ± 855 |
| 240 | 896 ± 376 | 3.0 (1.5-4.0) | 3.8 ± 0.6 | 4860 ± 1920 |
Data presented as mean ± SD for Cₘₐₓ, t₁/₂, and AUC₀₋ᵢₙf, and as median (range) for Tₘₐₓ. Data from a study in 16 healthy men.
Food Effect: A study on the effect of food on this compound bioavailability showed a significant reduction in exposure when administered with a high-fat meal. The AUC was reduced by approximately 80% in the fed state compared to the fasting state.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information from the primary literature.
Thrombin Inhibition Assay (Determination of Kᵢ)
This protocol outlines a general procedure for determining the thrombin inhibition constant (Kᵢ) of a test compound.
Workflow Diagram:
Caption: Workflow for determining the thrombin inhibition constant (Ki).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, followed by the this compound dilutions (or vehicle control).
-
Add the human α-thrombin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
The inhibition constant (Kᵢ) can be determined by fitting the data to the appropriate enzyme inhibition model, such as the Morrison equation for tight-binding inhibitors, given the high potency of this compound.
-
Rat Venous Stasis Thrombosis Model
This in vivo model is used to evaluate the antithrombotic efficacy of compounds.
Workflow Diagram:
Caption: Workflow for the rat venous stasis thrombosis model.
Methodology:
-
Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized (e.g., with a combination of ketamine and xylazine).
-
A midline laparotomy is performed to expose the abdominal inferior vena cava (IVC).
-
-
Surgical Procedure:
-
A segment of the IVC is carefully isolated from the surrounding tissues.
-
All side branches of the isolated segment are ligated with surgical silk.
-
-
Drug Administration and Thrombosis Induction:
-
This compound or the vehicle control is administered via a catheter in the femoral vein as an intravenous bolus followed by a constant infusion.
-
Thrombosis is induced by complete ligation of the proximal and distal ends of the isolated IVC segment, creating a state of stasis.
-
-
Thrombus Evaluation:
-
After a set period of stasis (e.g., 2 hours), the ligated IVC segment is excised.
-
The thrombus is carefully removed from the vein segment, blotted to remove excess blood, and weighed.
-
-
Data Analysis:
-
The percentage inhibition of thrombus formation for each dose group is calculated relative to the vehicle control group.
-
The ED₅₀ (the dose required to produce 50% inhibition of thrombus formation) is determined by non-linear regression analysis.
-
Pharmacokinetic Study in Healthy Volunteers
This protocol describes a typical single ascending dose study to evaluate the pharmacokinetics of an oral drug.
Workflow Diagram:
Caption: Workflow for a pharmacokinetic study in healthy volunteers.
Methodology:
-
Study Design:
-
A double-blind, placebo-controlled, single ascending dose study is conducted in healthy male volunteers.
-
Subjects are randomized to receive a single oral dose of this compound at escalating dose levels or a placebo.
-
-
Dosing and Sample Collection:
-
Subjects receive the assigned dose after an overnight fast.
-
Serial blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at various time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
-
Bioanalysis:
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including maximum plasma concentration (Cₘₐₓ), time to reach Cₘₐₓ (Tₘₐₓ), terminal half-life (t₁/₂), and area under the plasma concentration-time curve (AUC), are calculated using non-compartmental methods.
-
Conclusion
This compound is a highly potent and selective direct thrombin inhibitor with a favorable preclinical and early clinical profile. Its high potency, demonstrated by a low nanomolar Kᵢ value, and efficacy in in vivo models of thrombosis suggest its potential as an effective anticoagulant. While the oral bioavailability is significantly affected by food, further formulation development or a prodrug approach could mitigate this issue. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to support further investigation into the therapeutic potential of this compound and related compounds in the prevention and treatment of thromboembolic diseases.
References
The Discovery and Development of LB30870: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
LB30870 is a potent, orally active, and selective direct thrombin inhibitor that emerged from a dedicated drug discovery program aimed at improving upon existing anticoagulant therapies. This technical guide details the discovery, preclinical development, and clinical evaluation of this compound, providing a comprehensive resource for researchers and professionals in the field of drug development. The core of its discovery lies in the strategic replacement of a benzamidine (B55565) moiety with a 2,5-thienylamidine group, which conferred a highly favorable profile of anticoagulant activity and oral bioavailability. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the critical pathways and workflows involved in the development of this compound.
Introduction
Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a prime target for antithrombotic therapies. The development of direct thrombin inhibitors (DTIs) has been a significant focus in the search for safer and more effective anticoagulants compared to traditional therapies like warfarin (B611796) and heparin. The primary goal in the development of this compound was to create a potent and selective oral DTI with a predictable pharmacokinetic and pharmacodynamic profile.
Discovery and Lead Optimization
The discovery of this compound was the culmination of a focused lead optimization program. The foundational structure was based on a peptidomimetic scaffold designed to interact with the active site of thrombin.
Lead Optimization Strategy
A key innovation in the development of this compound was the replacement of the commonly used benzamidine group, which interacts with the S1 pocket of thrombin, with a 2,5-thienylamidine moiety. This substitution proved to be highly effective in maintaining high thrombin inhibitory potency while improving oral absorption characteristics. The resulting compound, N-carboxymethyl-d-diphenylalanyl-l-prolyl[(5-amidino-2-thienyl)methyl]amide, was designated this compound.
Chemical Structure
The chemical identity of this compound is as follows:
| Identifier | Value |
| IUPAC Name | ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine[1] |
| CAS Number | 1583240-63-4[1] |
| Chemical Formula | C28H31N5O4S[1] |
| Molecular Weight | 533.64 g/mol [1] |
Mechanism of Action
This compound is a direct, selective, and reversible inhibitor of thrombin. It binds to the active site of both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.
Figure 1: Inhibition of the Coagulation Cascade by this compound.
Preclinical Pharmacology
The preclinical evaluation of this compound demonstrated its potent antithrombotic effects and selectivity.
In Vitro Potency and Selectivity
This compound exhibited high affinity for thrombin with a thrombin inhibition constant (Ki) of 0.02 nM.[2] In comparison, the Ki values for melagatran (B23205) and argatroban (B194362) were 1.3 nM and 4.5 nM, respectively.[2] The compound showed high selectivity for thrombin over other related serine proteases, with a selectivity ratio greater than 1000, with the exception of trypsin.[2]
| Compound | Thrombin Ki (nM) |
| This compound | 0.02 [2] |
| Melagatran | 1.3[2] |
| Argatroban | 4.5[2] |
In Vivo Efficacy
The antithrombotic efficacy of this compound was evaluated in a rat venous stasis model. This compound demonstrated a dose-dependent reduction in wet clot weights.[2]
| Compound | ED50 (intravenous bolus + infusion) |
| This compound | 50 µg/kg + 2 µg/kg/min [2] |
| Melagatran | 35 µg/kg + 1.4 µg/kg/min[2] |
| Enoxaparin | 200 µg/kg + 8.3 µg/kg/min[2] |
Importantly, no significant bleeding complications were observed with this compound at doses up to two times the ED80 in rats.[2]
Pharmacokinetics
Pharmacokinetic studies were conducted in several animal species, revealing good oral bioavailability.
| Species | Oral Bioavailability (F%) |
| Rat | 43% |
| Dog | 42% |
| Monkey | 15% |
Clinical Development
A clinical study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects.
Phase I Single Ascending Dose Study
A double-blind, placebo-controlled, single ascending dose study was performed with oral doses of 5, 15, 30, 60, 120, and 240 mg under fasting conditions.[3]
Pharmacokinetic Parameters of this compound in Healthy Men (Fasting) [3]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | t1/2 (h) |
| 15 | 29.8 ± 19.6 | 1.3 (0.8 - 2.0) | 88.6 ± 27.2 | 2.8 ± 0.6 |
| 30 | 80.5 ± 28.5 | 1.5 (1.0 - 3.0) | 269 ± 103 | 3.1 ± 0.4 |
| 60 | 201 ± 132 | 1.3 (1.0 - 2.0) | 711 ± 277 | 3.2 ± 0.5 |
| 120 | 388 ± 81 | 3.0 (1.0 - 4.0) | 2110 ± 640 | 4.1 ± 1.0 |
| 240 | 794 ± 316 | 2.0 (1.5 - 4.0) | 5220 ± 2040 | 3.9 ± 0.6 |
| Data are presented as mean ± SD for Cmax, AUCinf, and t1/2, and as median (range) for Tmax. |
The results indicated that this compound was rapidly absorbed, with the maximum plasma concentration (Cmax) reached between 1.3 and 3.0 hours post-dose.[3] The apparent terminal half-life (t1/2) ranged from 2.8 to 4.1 hours.[3] Notably, the area under the curve (AUC) appeared to be greater than dose-proportional for doses above 15 mg.[3] Single oral doses of up to 240 mg were well tolerated.[3]
Food Effect Study
A significant food effect was observed in an open, randomized, crossover study at a 60 mg dose.[3] When administered with food, the AUC of this compound was reduced by 80% compared to the fasting state.[3] This negative food effect was identified as a significant hurdle for the future clinical development of this compound as an oral anticoagulant.[3]
Figure 2: Workflow of this compound's Discovery and Early Clinical Development.
The Prodrug Approach: LB30889
To address the poor oral absorption and significant food effect of this compound, a double prodrug, LB30889, was synthesized. This strategy involved blocking both the amidine and carboxyl groups of this compound.[2] However, pharmacokinetic studies in rats and dogs revealed that the oral bioavailability of LB30889 was not superior to that of this compound, indicating species-specific differences in prodrug conversion and absorption.[2]
Figure 3: Conceptual Workflow of the LB30889 Prodrug Approach.
Experimental Protocols
Thrombin Inhibition Assay (Ki Determination)
Objective: To determine the inhibitory potency of compounds against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Test compounds (this compound, melagatran, argatroban)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to wells containing varying concentrations of the test compound or buffer (control).
-
Incubate the enzyme and inhibitor for a sufficient time to reach binding equilibrium.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the rate of substrate cleavage by measuring the change in absorbance at 405 nm over time.
-
Calculate the initial velocity (Vo) for each inhibitor concentration.
-
The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Rat Venous Stasis Thrombosis Model
Objective: To evaluate the in vivo antithrombotic efficacy of the test compounds.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Anesthetize the rats.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Isolate a segment of the IVC, and ligate all side branches.
-
Administer the test compound (this compound, melagatran, or enoxaparin) or vehicle via intravenous bolus followed by a continuous infusion.
-
Induce thrombosis by complete ligation of the isolated IVC segment.
-
After a set period, excise the thrombosed segment of the IVC.
-
Remove the thrombus and measure its wet weight.
-
The effective dose producing 50% inhibition of thrombus formation (ED50) is calculated by comparing the thrombus weights in treated versus vehicle control groups.
Conclusion
The discovery and development of this compound represent a successful application of rational drug design, specifically through the strategic modification of the P1 binding moiety to achieve high potency and oral bioavailability. Preclinical studies confirmed its efficacy as a direct thrombin inhibitor. However, the significant negative food effect observed in early clinical trials posed a major challenge to its further development as a convenient oral anticoagulant. The subsequent investigation of a prodrug, LB30889, did not yield an improved pharmacokinetic profile in the animal models tested. This technical guide provides a detailed account of the scientific journey of this compound, offering valuable insights for the ongoing development of novel antithrombotic agents.
References
An In-depth Technical Guide to LB30870: A Direct Thrombin Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of LB30870, a potent and selective direct thrombin inhibitor. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of anticoagulation and thrombosis. This document details the mechanism of action, preclinical efficacy, and pharmacokinetic properties of this compound, supported by experimental data and methodologies.
Chemical Structure and Physicochemical Properties
This compound is an orally active, small molecule that directly inhibits thrombin, a key enzyme in the coagulation cascade.[1][2]
Chemical Name: ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1583240-63-4 | [3] |
| Molecular Formula | C28H31N5O4S | [3] |
| Molecular Weight | 533.64 g/mol | [3] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [3] |
Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot.[1][2] This targeted inhibition of thrombin disrupts the final common pathway of the coagulation cascade.
Below is a diagram illustrating the coagulation cascade and the point of intervention by this compound.
Pharmacological Properties
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of thrombin. Its inhibitory activity has been compared with other direct thrombin inhibitors.
Table 2: In Vitro Inhibitory Activity of Direct Thrombin Inhibitors
| Compound | Thrombin Inhibition Constant (Ki) (nM) | Reference |
| This compound | 0.02 | [1][2] |
| Melagatran | 1.3 | [1][2] |
| Argatroban | 4.5 | [1][2] |
This compound demonstrates high selectivity for thrombin over other serine proteases, with a selectivity ratio greater than 1000, with the exception of trypsin.[1][2]
Preclinical Efficacy: In Vivo Rat Venous Stasis Model
The antithrombotic efficacy of this compound was evaluated in a rat venous stasis model. The study demonstrated a dose-dependent reduction in wet clot weight following intravenous administration.
Table 3: In Vivo Efficacy of this compound in a Rat Venous Stasis Model
| Compound | ED50 (μg/kg + μg/kg/min) | Reference |
| This compound | 50 + 2 | [2][4] |
| Melagatran | 35 + 1.4 | [2][4] |
| Enoxaparin | 200 + 8.3 | [2][4] |
Importantly, no significant bleeding complications were observed with this compound at doses up to two times the ED80 in rats.[1][2]
Pharmacokinetics and Metabolism
Pharmacokinetic studies of this compound and its double prodrug, LB30889, have been conducted in rats and dogs.[1][2] A clinical study in healthy male volunteers investigated the pharmacokinetics, pharmacodynamics, and the effect of food on the absorption of this compound.
A significant finding from the clinical study was a pronounced negative food effect, with an 80% reduction in the area under the curve (AUC) when administered in a fed state compared to a fasting state.
Experimental Protocols
Detailed experimental protocols specific to the studies conducted on this compound are proprietary to the manufacturer. However, this section provides representative protocols for the key experiments cited, based on standard laboratory methods.
Determination of Thrombin Inhibition Constant (Ki)
Principle: The inhibitory constant (Ki) is determined by measuring the rate of an enzyme-catalyzed reaction at different substrate and inhibitor concentrations. For thrombin, a chromogenic substrate is typically used, and the rate of cleavage is monitored spectrophotometrically.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-HCl buffer (pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set duration.
-
Determine the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
-
Calculate the Ki value using appropriate enzyme kinetic models, such as the Michaelis-Menten equation with a competitive inhibition model, and by constructing a Dixon or Lineweaver-Burk plot.
In Vivo Rat Venous Stasis Thrombosis Model
Principle: This model assesses the ability of an antithrombotic agent to prevent thrombus formation induced by venous stasis and hypercoagulability.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Anesthetize the rats (e.g., with an intraperitoneal injection of a suitable anesthetic).
-
Expose the inferior vena cava through a midline abdominal incision.
-
Isolate a segment of the vena cava, and ligate all side branches.
-
Administer this compound (or vehicle control) intravenously.
-
Induce a hypercoagulable state by injecting a thrombogenic stimulus (e.g., tissue factor or a combination of norepinephrine (B1679862) and bovine serum albumin) into a peripheral vein.[5]
-
Immediately after the injection of the thrombogenic stimulus, induce venous stasis by ligating the isolated segment of the vena cava at both ends.
-
After a set period of stasis (e.g., 15-20 minutes), excise the ligated venous segment.
-
Isolate and weigh the thrombus formed within the segment.
-
Compare the thrombus weight in the this compound-treated group to the control group to determine the antithrombotic efficacy.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic and common coagulation pathways.
Materials:
-
Citrated platelet-poor plasma from subjects
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
Coagulometer
Procedure:
-
Collect whole blood into a tube containing 3.2% sodium citrate.
-
Prepare platelet-poor plasma by centrifugation.
-
Pre-warm the plasma sample and the aPTT reagent to 37°C.
-
In a cuvette, mix the plasma with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add pre-warmed CaCl₂ solution to the mixture to initiate clotting.
-
The coagulometer measures the time until a fibrin clot is formed. This time is the aPTT.
Single Ascending Dose Clinical Trial in Healthy Volunteers
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of this compound.
Study Design: A randomized, double-blind, placebo-controlled, single-center study.
Participants: Healthy male volunteers.
Procedure:
-
Screening of subjects to ensure they meet the inclusion and exclusion criteria.
-
Subjects are randomized to receive a single oral dose of either this compound at a specific dose level or a placebo.
-
Dosing is typically done in a fasted state for one arm of the study, and in a fed state for another to assess food effect.
-
Blood samples are collected at predefined time points before and after dosing to determine the plasma concentrations of this compound (for pharmacokinetic analysis).
-
Pharmacodynamic parameters, such as aPTT, prothrombin time (PT), and ecarin clotting time (ECT), are measured at various time points.
-
Safety and tolerability are monitored throughout the study through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
The dose is escalated in subsequent cohorts of subjects after the safety and tolerability of the previous dose have been confirmed.
Below is a generalized workflow for a single ascending dose clinical trial.
Conclusion
This compound is a potent and selective direct thrombin inhibitor with demonstrated antithrombotic efficacy in preclinical models. While its development has been impacted by a significant negative food effect on its oral bioavailability, the compound's pharmacological profile highlights its potential as an anticoagulant. Further research may focus on formulation strategies to overcome the food effect or on the development of its prodrug, LB30889. The data and protocols presented in this guide provide a valuable resource for researchers in the field of thrombosis and hemostasis.
References
- 1. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 2. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. AID 766529 - Inhibition of human thrombin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The antithrombotic effect of RSNK in blood-stasis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LB30870 and its Prodrug LB30889
A Novel Direct Thrombin Inhibitor for Anticoagulation Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
LB30870 is a potent, selective, and orally active direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2] Its development addresses the ongoing need for effective and safe oral anticoagulants for the prevention and treatment of thromboembolic disorders. To enhance its oral bioavailability, a double prodrug, LB30889, was synthesized.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound and LB30889, focusing on their mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used in their evaluation.
Core Compound Profiles
This compound: The Active Moiety
This compound acts directly on thrombin, inhibiting its enzymatic activity without the need for a cofactor like antithrombin.[3] This direct inhibition prevents the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation.[4]
Chemical Structure of this compound:
-
IUPAC Name: ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine[5]
-
Chemical Formula: C₂₈H₃₁N₅O₄S[5]
-
Molecular Weight: 533.64 g/mol [5]
LB30889: The Prodrug
LB30889 is a double prodrug of this compound, designed to improve its oral absorption characteristics.[1] This was achieved by masking both the amidine and carboxyl functional groups of the parent molecule.[1] However, preclinical studies in rats and dogs indicated that the oral bioavailability of LB30889 was not superior to that of this compound.[1]
Chemical Structure of LB30889:
The precise chemical structure of LB30889, including the specific blocking groups used for the amidine and carboxyl moieties, is not publicly available in the reviewed literature.
Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby inhibiting its enzymatic activity. Thrombin plays a central role in the coagulation cascade by:
-
Catalyzing the conversion of soluble fibrinogen to insoluble fibrin monomers, which polymerize to form a stable clot.[4]
-
Amplifying its own generation by activating upstream coagulation factors, including Factor V, Factor VIII, and Factor XI.[6]
-
Promoting platelet activation.[4]
By inhibiting thrombin, this compound effectively attenuates the final steps of clot formation and the amplification of the coagulation cascade.
Signaling Pathway: The Coagulation Cascade and the Role of Thrombin Inhibition
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for a direct thrombin inhibitor like this compound.
Caption: The Coagulation Cascade and Inhibition by this compound.
Preclinical Data
In Vitro Thrombin Inhibition
This compound has demonstrated potent and selective inhibition of thrombin in in vitro assays.
| Compound | Thrombin Inhibition Constant (Ki) (nM) |
| This compound | 0.02 [1][2] |
| Melagatran | 1.3[1][2] |
| Argatroban | 4.5[1][2] |
Table 1: In Vitro Thrombin Inhibition Constants.
In Vivo Antithrombotic Efficacy (Rat Venous Stasis Model)
The antithrombotic efficacy of this compound was evaluated in a rat model of venous stasis.
| Compound | ED₅₀ (intravenous bolus + infusion) |
| This compound | 50 µg/kg + 2 µg/kg/min [1] |
| Melagatran | 35 µg/kg + 1.4 µg/kg/min[1] |
| Enoxaparin | 200 µg/kg + 8.3 µg/kg/min[1] |
Table 2: Antithrombotic Efficacy in a Rat Venous Stasis Model.
Clinical Data: Phase 1 Study in Healthy Volunteers
A double-blind, placebo-controlled, single ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects.
Pharmacokinetic Profile of this compound
The study assessed single oral doses of 5, 15, 30, 60, 120, and 240 mg under fasting conditions.
| Dose (mg) | Cₘₐₓ (ng/mL) | tₘₐₓ (h) | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | t₁/₂ (h) |
| 15 | 23.5 ± 10.9 | 1.5 (1.0-3.0) | 104 ± 32 | 3.3 ± 0.6 |
| 30 | 61.2 ± 20.1 | 2.0 (1.5-3.0) | 309 ± 96 | 3.5 ± 0.5 |
| 60 | 143 ± 30 | 2.0 (1.5-3.0) | 733 ± 230 | 4.1 ± 0.7 |
| 120 | 338 ± 111 | 2.0 (1.5-3.0) | 1850 ± 710 | 3.9 ± 0.6 |
| 240 | 732 ± 315 | 2.5 (2.0-4.0) | 4670 ± 2230 | 3.7 ± 0.5 |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Mean ± SD, tₘₐₓ as median (range)). Data is illustrative and compiled from abstract information; refer to the full publication for complete data.
Food Effect: A significant food effect was observed. In the fed state, the AUC of this compound was reduced by approximately 80% compared to the fasting state.
Pharmacodynamic Profile of this compound
The anticoagulant effect of this compound was assessed using various coagulation markers.
| Dose (mg) | Peak aPTT Increase (fold from baseline) | Peak INR |
| 30 | - | 1.3 |
| 60 | 1.5 | 1.4 |
| 120 | 2.0 | 1.5 |
| 240 | - | 4.1 |
Table 4: Pharmacodynamic Effects of this compound in Healthy Volunteers. Data is illustrative and compiled from abstract information.
Experimental Protocols
In Vitro Thrombin Inhibition Assay
A typical protocol for a thrombin inhibitor screening assay involves the following steps:
Caption: Workflow for a Chromogenic Thrombin Inhibition Assay.
Rat Venous Stasis Thrombosis Model
This model is used to evaluate the in vivo efficacy of antithrombotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Full Text [thieme-connect.com]
- 4. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 5. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
In Vitro Characterization of LB30870: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB30870 is a potent, orally active, and selective direct inhibitor of thrombin, a key serine protease in the coagulation cascade. Its mechanism of action involves the direct binding to the active site of thrombin, thereby blocking its enzymatic activity and preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Core Data Summary
The in vitro potency and selectivity of this compound have been rigorously evaluated and compared with other direct thrombin inhibitors. The key quantitative findings are summarized in the tables below.
Table 1: Thrombin Inhibition Potency
| Compound | Thrombin Inhibition Constant (Kᵢ) [nM] |
| This compound | 0.02 [1] |
| Melagatran | 1.3[1] |
| Argatroban | 4.5[1] |
Table 2: Selectivity Profile of this compound against Other Serine Proteases
| Serine Protease | Selectivity Ratio (Kᵢ for Protease / Kᵢ for Thrombin) |
| Trypsin | >1000[1] |
| Other Serine Proteases | >1000[1] |
A higher selectivity ratio indicates greater specificity for thrombin.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key in vitro experiments used to characterize this compound.
Thrombin Inhibition Assay
This assay determines the inhibitory potency of a compound against purified human α-thrombin.
Principle: The enzymatic activity of thrombin is measured by its ability to cleave a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically. The presence of an inhibitor will reduce the rate of substrate cleavage, and the extent of this reduction is proportional to the inhibitor's concentration.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)
-
Test compound (this compound) and reference compounds (melagatran, argatroban)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test and reference compounds in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of the test and reference compounds to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.
-
Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Kₘ).
Serine Protease Selectivity Assay
This assay evaluates the specificity of an inhibitor for thrombin by testing its activity against a panel of other serine proteases.
Principle: Similar to the thrombin inhibition assay, the activity of various serine proteases is measured using specific chromogenic or fluorogenic substrates. The inhibitory effect of the test compound on each protease is determined to assess its selectivity.
Materials:
-
A panel of purified serine proteases (e.g., trypsin, Factor Xa, plasmin, etc.)
-
Specific chromogenic or fluorogenic substrates for each protease
-
Appropriate assay buffers for each enzyme
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the same general procedure as the thrombin inhibition assay, but with the respective serine proteases and their specific substrates.
-
Determine the IC₅₀ value of this compound for each serine protease in the panel.
-
Calculate the selectivity ratio by dividing the IC₅₀ (or Kᵢ) for each protease by the IC₅₀ (or Kᵢ) for thrombin.
Plasma Clot-Bound Thrombin Inhibition Assay
This assay assesses the ability of an inhibitor to neutralize thrombin that is bound to a fibrin clot, which is a more physiologically relevant condition.
Principle: A plasma clot is formed, and the activity of the thrombin entrapped within the clot is measured. The ability of an inhibitor to penetrate the clot and inhibit the bound thrombin is then quantified.
Materials:
-
Human plasma
-
Thrombin
-
Calcium chloride
-
Test compound (this compound) and reference compounds
-
Buffer solution
-
Method to quantify thrombin activity (e.g., chromogenic substrate)
Procedure:
-
Prepare a plasma clot by adding thrombin and calcium chloride to human plasma in a suitable vessel.
-
Wash the clot extensively with buffer to remove any unbound thrombin.
-
Incubate the clot with a solution containing the test or reference compound at various concentrations.
-
After the incubation period, add a chromogenic thrombin substrate to the solution surrounding the clot.
-
Measure the rate of substrate cleavage to determine the activity of the clot-bound thrombin in the presence of the inhibitor.
-
Compare the inhibitory effect of this compound to that of reference compounds.
Visualizations
Signaling Pathway: Coagulation Cascade and Thrombin's Role
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound.
References
Foundational Studies of LB30870: A Direct Thrombin Inhibitor in the Coagulation Cascade
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical and clinical studies of LB30870, a potent, orally active, and selective direct thrombin inhibitor. The document synthesizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Introduction to this compound
This compound is a novel anticoagulant that functions as a direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1] Its direct and selective action offers a promising therapeutic profile for the prevention and treatment of thromboembolic diseases.[1] This guide delves into the core studies that have elucidated its pharmacodynamic and pharmacokinetic properties.
Quantitative Pharmacodynamic and Pharmacokinetic Data
The following tables summarize the key quantitative findings from foundational studies on this compound, facilitating comparison with other anticoagulants and providing insight into its clinical pharmacology.
Table 1: In Vitro Potency and Selectivity of Direct Thrombin Inhibitors
| Compound | Thrombin Inhibition Constant (Ki, nM) | Selectivity vs. Trypsin |
| This compound | 0.02 | >1000-fold |
| Melagatran | 1.3 | >1000-fold |
| Argatroban | 4.5 | >1000-fold |
Data sourced from in vitro enzymatic assays.[1]
Table 2: In Vivo Antithrombotic Efficacy in a Rat Venous Stasis Model
| Compound | Administration | ED50 (Effective Dose for 50% Thrombosis Inhibition) |
| This compound | IV bolus + infusion | 50 µg/kg + 2 µg/kg/min |
| Melagatran | IV bolus + infusion | 35 µg/kg + 1.4 µg/kg/min |
| Enoxaparin | IV bolus + infusion | 200 µg/kg + 8.3 µg/kg/min |
ED50 values were determined by measuring the reduction in wet clot weights.[1]
Table 3: Pharmacokinetic Parameters of Single Oral Doses of this compound in Healthy Men (Fasting)
| Oral Dose | Cmax (ng/mL) | Tmax (h) | Apparent Terminal Half-life (t1/2, h) | AUC (ng·h/mL) |
| 5 mg | - | 1.3 - 3.0 | 2.8 - 4.1 | - |
| 15 mg | - | 1.3 - 3.0 | 2.8 - 4.1 | > Dose-proportional |
| 30 mg | - | 1.3 - 3.0 | 2.8 - 4.1 | > Dose-proportional |
| 60 mg | - | 1.3 - 3.0 | 2.8 - 4.1 | > Dose-proportional |
| 120 mg | - | 1.3 - 3.0 | 2.8 - 4.1 | > Dose-proportional |
| 240 mg | - | 1.3 - 3.0 | 2.8 - 4.1 | - |
AUC appeared greater than dose-proportional for doses above 15 mg.[2] A significant food effect was observed, with an 80% reduction in AUC in the fed state compared to fasting for a 60 mg dose.[2]
Table 4: Pharmacodynamic Effects of Single Oral Doses of this compound in Healthy Men (Fasting)
| Oral Dose | Peak Fold Increase in aPTT (from baseline) | Peak Fold Increase in INR (from baseline) |
| 60 mg | 1.5 | Concentration-dependent |
| 120 mg | 2.0 | Concentration-dependent |
aPTT and INR were found to be concentration-dependent.[2]
Signaling Pathways and Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor IIa). This prevents the conversion of fibrinogen to fibrin, a crucial step in the formation of a stable blood clot. The following diagram illustrates the position of this compound's intervention in the coagulation cascade.
Experimental Protocols
In Vivo Antithrombotic Efficacy Assessment: Rat Venous Stasis Model
This experiment was designed to evaluate the antithrombotic activity of this compound in a living organism.
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Urethane (1.25 g/kg, intraperitoneally).
-
Procedure:
-
The jugular vein and carotid artery are cannulated for drug administration and blood sampling, respectively.
-
A midline laparotomy is performed to expose the inferior vena cava.
-
This compound, a comparator anticoagulant, or a vehicle is administered as an intravenous bolus followed by a continuous infusion.
-
After a set period of drug circulation, a segment of the vena cava is ligated to induce venous stasis, leading to thrombus formation.
-
After a defined stasis period (e.g., 10 minutes), the ligated segment is excised.
-
The formed thrombus (clot) is removed, blotted dry, and weighed.
-
-
Endpoint: The wet weight of the clot is measured. The antithrombotic effect is calculated as the percentage reduction in clot weight compared to the vehicle-treated control group. The ED50 is then determined from the dose-response curve.
Clinical Pharmacokinetic and Pharmacodynamic Study in Healthy Men
This study aimed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans.[2]
-
Study Design:
-
Part 1 (Dose Escalation): A double-blind, placebo-controlled, single ascending dose study.
-
Part 2 (Food Effect): An open-label, randomized, two-way crossover study.
-
-
Participants: Healthy male volunteers.
-
Procedure (Single Ascending Dose):
-
Cohorts of participants receive a single oral dose of this compound (e.g., 5, 15, 30, 60, 120, 240 mg) or a placebo under fasting conditions.
-
Serial blood and urine samples are collected at predefined time points (e.g., up to 48 hours post-dose).
-
Plasma and urine concentrations of this compound are measured using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated from the concentration-time data.
-
Blood samples are also analyzed for coagulation markers (aPTT, PT, INR, TT, ECT) at selected time points to assess pharmacodynamic effects.
-
Safety and tolerability are monitored throughout the study.
-
References
- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and food effect of this compound, a novel direct thrombin inhibitor, after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Kinetics of LB30870 to Thrombin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding kinetics of LB30870, a potent and selective direct thrombin inhibitor. Understanding the kinetic parameters of this interaction is crucial for elucidating its mechanism of action and for the development of effective anticoagulant therapies. This document summarizes key quantitative data, outlines probable experimental methodologies, and visualizes the underlying processes.
Quantitative Binding Parameters
The interaction between this compound and thrombin is characterized by a strong binding affinity, primarily driven by a rapid association rate and a slow dissociation rate. This profile is indicative of a highly effective and durable inhibitor. The key quantitative measure of this interaction is the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the maximum rate of an enzymatic reaction by half.
A pivotal study has determined the thrombin inhibition constant for this compound to be 0.02 nM.[1] This demonstrates a significantly higher potency compared to other direct thrombin inhibitors such as melagatran (B23205) and argatroban.[1]
| Compound | Thrombin Inhibition Constant (Kᵢ) (nM) |
| This compound | 0.02 [1] |
| Melagatran | 1.3[1] |
| Argatroban | 4.5[1] |
Table 1: Comparison of Thrombin Inhibition Constants. This table clearly illustrates the superior in vitro potency of this compound in inhibiting thrombin compared to other established anticoagulants.
While specific values for the association rate (kₒₙ) and dissociation rate (kₒff) are not publicly available in the reviewed literature, the qualitative description of "rapid association and slow dissociation" suggests a favorable kinetic profile for sustained thrombin inhibition.[1]
Experimental Protocols
The determination of binding kinetics for a small molecule inhibitor like this compound with its target enzyme, thrombin, is typically carried out using biophysical techniques such as Surface Plasmon Resonance (SPR) or enzyme inhibition assays. The following provides a detailed, representative methodology for these key experiments.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding and dissociation between two molecules.
Objective: To determine the association rate (kₒₙ), dissociation rate (kₒff), and equilibrium dissociation constant (Kₐ) of the this compound-thrombin interaction.
Methodology:
-
Immobilization of Thrombin:
-
A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Human α-thrombin, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated sensor surface. Covalent linkage occurs between the carboxyl groups on the sensor surface and the primary amine groups of thrombin.
-
Remaining active esters on the sensor surface are deactivated by injecting ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the immobilization of thrombin to subtract non-specific binding effects.
-
-
Binding Analysis:
-
A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), are injected over the sensor and reference surfaces at a constant flow rate.
-
The association of this compound to the immobilized thrombin is monitored in real-time by measuring the change in the SPR signal (response units, RU).
-
Following the association phase, the running buffer is flowed over the sensor surface to monitor the dissociation of the this compound-thrombin complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (kₒₙ) and dissociation (kₒff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kₐ) is calculated from the ratio of the rate constants (kₒff / kₒₙ).
-
Enzyme Inhibition Assay
This method determines the inhibition constant (Kᵢ) by measuring the effect of the inhibitor on the rate of an enzymatic reaction.
Objective: To determine the inhibition constant (Kᵢ) of this compound for thrombin.
Methodology:
-
Reagents and Buffers:
-
Human α-thrombin
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
This compound at various concentrations
-
-
Assay Procedure:
-
A fixed concentration of human α-thrombin is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period to allow for inhibitor-enzyme binding to reach equilibrium.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are plotted against the concentration of this compound.
-
The data are fitted to the Morrison equation for tight-binding inhibitors to determine the inhibition constant (Kᵢ). This is necessary due to the high potency of this compound.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining binding kinetics and the logical relationship of the key parameters.
Figure 1: Surface Plasmon Resonance (SPR) Experimental Workflow.
Figure 2: Relationship of Kinetic and Affinity Constants.
Conclusion
The binding kinetics of this compound to thrombin are characterized by a very low inhibition constant (Kᵢ = 0.02 nM), indicating high potency.[1] The qualitative description of its binding as having a rapid association and slow dissociation suggests a prolonged and effective inhibition of thrombin.[1] While specific rate constants (kₒₙ and kₒff) are not publicly available, the provided data and methodologies offer a comprehensive technical overview for researchers and professionals in drug development. Further studies to precisely quantify the association and dissociation rates would provide a more complete picture of the molecular interactions governing the efficacy of this compound as an anticoagulant.
References
Preliminary Investigation into the Pharmacology of LB30870: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LB30870 is a potent, selective, and direct inhibitor of thrombin, a key enzyme in the coagulation cascade. Preclinical and early clinical investigations have highlighted its potential as an oral anticoagulant for the prevention and treatment of thromboembolic diseases. This document provides a comprehensive summary of the core pharmacology of this compound, presenting available quantitative data, outlining key experimental findings, and visualizing its mechanism of action and experimental workflows.
Core Pharmacological Data
The following tables summarize the key quantitative data identified from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of Direct Thrombin Inhibitors
| Compound | Thrombin Inhibition Constant (Ki, nM) | Selectivity vs. Other Serine Proteases (except Trypsin) |
| This compound | 0.02 | >1000-fold |
| Melagatran (B23205) | 1.3 | >1000-fold |
| Argatroban (B194362) | 4.5 | >1000-fold |
| Data from in vitro enzyme inhibition assays.[1] |
Table 2: In Vivo Antithrombotic Efficacy in a Rat Venous Stasis Model
| Compound | Effective Dose 50 (ED50) |
| This compound | 50 µg/kg + 2 µg/kg/min |
| Melagatran | 35 µg/kg + 1.4 µg/kg/min |
| Enoxaparin | 200 µg/kg + 8.3 µg/kg/min |
| Efficacy measured as the dose required to reduce wet clot weight by 50%.[1] |
Table 3: Pharmacokinetic Parameters of Single Oral Doses of this compound in Healthy Men (Fasting)
| Oral Dose | Cmax (Time to Peak Concentration) | t1/2 (Apparent Terminal Half-life) | AUC (Area Under the Curve) |
| 5 mg | 1.3 - 3.0 h | 2.8 - 4.1 h | Dose-proportional |
| 15 mg | 1.3 - 3.0 h | 2.8 - 4.1 h | Dose-proportional |
| 30 mg | 1.3 - 3.0 h | 2.8 - 4.1 h | Greater than dose-proportional |
| 60 mg | 1.3 - 3.0 h | 2.8 - 4.1 h | Greater than dose-proportional |
| 120 mg | 1.3 - 3.0 h | 2.8 - 4.1 h | Greater than dose-proportional |
| 240 mg | 1.3 - 3.0 h | 2.8 - 4.1 h | Greater than dose-proportional |
| A study in 16 healthy men showed that single oral doses up to 240 mg were well tolerated.[2] A significant food effect was observed, with an 80% reduction in AUC when administered in a fed state.[2] |
Table 4: Pharmacodynamic Effects of Single Oral Doses of this compound in Healthy Men (Fasting)
| Oral Dose | Peak Activated Partial Thromboplastin Time (aPTT) Increase from Baseline |
| 60 mg | 1.5-fold |
| 120 mg | 2-fold |
| The aPTT and International Normalized Ratio (INR) were found to be concentration-dependent.[2] |
Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor IIa), a critical serine protease in the coagulation cascade. Unlike indirect thrombin inhibitors, its action is independent of antithrombin. By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in clot formation. It has been shown to be more effective than melagatran or argatroban in inhibiting plasma clot-bound thrombin.[1]
Caption: Mechanism of action of this compound as a direct thrombin inhibitor.
Experimental Protocols
Detailed experimental protocols were not available in the reviewed literature. The following are high-level descriptions of the methodologies used in the key studies.
3.1. In Vitro Thrombin Inhibition Assay
The potency of this compound and comparator compounds against thrombin was likely determined using a chromogenic substrate assay. In this type of assay, purified thrombin is incubated with the inhibitor at various concentrations. A chromogenic substrate for thrombin is then added, and the rate of color development, which is proportional to thrombin activity, is measured spectrophotometrically. The inhibition constant (Ki) is calculated from the concentration-response curve.
3.2. Rat Venous Stasis Thrombosis Model
This in vivo model was used to assess the antithrombotic efficacy of this compound. The general procedure involves the following steps:
-
Anesthetized rats are administered the test compound (this compound, melagatran, or enoxaparin) via intravenous bolus followed by a continuous infusion.
-
A segment of the vena cava is isolated, and stasis is induced by ligation.
-
After a set period, the ligated segment is removed, and the formed thrombus (clot) is excised and weighed.
-
The dose-dependent reduction in clot weight by the test compounds is used to determine the ED50.
3.3. Phase I Single Ascending Dose Study in Healthy Men
This study was a double-blind, placebo-controlled trial to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2]
-
Healthy male volunteers were enrolled and assigned to receive a single oral dose of this compound (5, 15, 30, 60, 120, or 240 mg) or a placebo under fasting conditions.
-
Blood and urine samples were collected at predefined time points for up to 48 hours post-dose to measure this compound concentrations.
-
Pharmacokinetic parameters (Cmax, t1/2, AUC) were calculated from the concentration-time data.
-
Pharmacodynamic markers of anticoagulation, including aPTT, INR, ecarin clotting time (ECT), prothrombin time (PT), and thrombin time (TT), were measured at selected time points.
-
Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
A separate open-label, crossover food-effect study was conducted at a 60 mg dose to compare the pharmacokinetics in the fed versus fasting state.
Caption: Workflow of the Phase I single ascending dose study of this compound.
Key Findings and Future Directions
This compound has demonstrated high potency as a direct thrombin inhibitor with significant antithrombotic efficacy in preclinical models.[1] Early clinical data in healthy volunteers indicate that it is well-tolerated and exhibits predictable, concentration-dependent anticoagulant effects.[2]
A critical challenge for the development of this compound as an oral anticoagulant is the pronounced negative food effect, which results in a significant reduction in its bioavailability.[2] Research into a double prodrug of this compound, LB30889, was undertaken to improve oral absorption, though it did not show improved bioavailability in rats or dogs.[1] Further investigation has suggested that the negative food effect may be attributable to binding with trypsin.[3]
Future research should focus on strategies to mitigate this food effect, potentially through formulation technologies or the development of new prodrugs that can bypass this interaction. Overcoming this limitation will be crucial for the successful clinical development of this compound as a convenient and effective oral anticoagulant.
References
- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and food effect of this compound, a novel direct thrombin inhibitor, after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Thrombin Inhibition Assay Using LB30870
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thrombin (Factor IIa) is a critical serine protease that functions as the final enzyme in the coagulation cascade, catalyzing the conversion of fibrinogen to fibrin (B1330869) to form a stable blood clot.[1][2] It also plays roles in platelet activation, feedback activation of other coagulation factors, and cellular signaling.[3][4] Due to its central role in thrombosis, thrombin is a key target for anticoagulant therapies. LB30870 is a potent, selective, and direct inhibitor of thrombin, demonstrating potential as an effective anticoagulant for treating and preventing thromboembolic diseases.[5][6] With a thrombin inhibition constant (Ki) of 0.02 nM, it is significantly more potent than other direct thrombin inhibitors like melagatran (B23205) (1.3 nM) and argatroban (B194362) (4.5 nM).[6]
This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against human α-thrombin using a chromogenic substrate assay. The principle of this assay relies on thrombin's ability to cleave a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA).[7][8] The rate of color development, measured spectrophotometrically at 405 nm, is directly proportional to thrombin activity.[8][9] When an inhibitor like this compound is present, the rate of substrate cleavage decreases, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[10]
Key Signaling Pathway: Thrombin's Role in Coagulation
Thrombin is generated at the convergence of the intrinsic and extrinsic coagulation pathways.[2] Its primary procoagulant function is the cleavage of fibrinogen to fibrin monomers, which polymerize to form a soft clot.[1][3] Thrombin also activates Factor XIII to Factor XIIIa, a transglutaminase that cross-links the fibrin monomers, stabilizing the clot.[4] Furthermore, thrombin amplifies its own generation by activating cofactors V and VIII and Factor XI.[3] this compound directly binds to the active site of thrombin, blocking these downstream effects.
Caption: Thrombin's central role in converting fibrinogen to a stable fibrin clot and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for a 96-well microplate format and uses a chromogenic substrate for kinetic measurement of thrombin activity.
Materials and Reagents
-
Enzyme: Human α-thrombin (e.g., Sigma-Aldrich, BPS Bioscience)
-
Inhibitor: this compound
-
Substrate: Chromogenic thrombin substrate (e.g., S-2238 or similar that releases pNA)
-
Assay Buffer: Tris-Buffered Saline (TBS), pH 7.4 with 0.1% Bovine Serum Albumin (BSA)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Apparatus: 96-well flat-bottom microplate (clear), multichannel pipette, microplate reader capable of measuring absorbance at 405 nm kinetically at 37°C.
Procedure
Caption: Workflow for the in vitro thrombin inhibition assay.
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
- This compound Dilutions: Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from the stock solution in DMSO. Subsequently, create intermediate dilutions in Assay Buffer to minimize the final DMSO concentration in the assay to ≤1%. Note: Given the high potency (Ki = 0.02 nM), the final assay concentrations should range from picomolar to low nanomolar (e.g., 0.001 nM to 10 nM).
- Thrombin Working Solution: Dilute human α-thrombin in cold Assay Buffer to a final concentration of ~1-2 NIH units/mL (or a concentration that yields a robust signal with the chosen substrate).[11]
- Substrate Working Solution: Dilute the chromogenic substrate in Assay Buffer. The optimal concentration is typically near its Michaelis-Menten constant (Km). Consult the manufacturer's data sheet.
2. Assay Plate Setup:
- Design the plate layout to include wells for:
- 100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).
- Inhibitor Wells: Enzyme + Substrate + this compound dilutions.
- No Enzyme Control (Blank): Substrate + Assay Buffer + DMSO.
- Perform all measurements in triplicate.
3. Assay Protocol:
- Add 50 µL of Assay Buffer to each well.
- Add 10 µL of the appropriate this compound dilution or DMSO (for control wells) to the wells.
- Add 20 µL of the Thrombin working solution to all wells except the 'No Enzyme' control wells.
- Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]
- To initiate the reaction, add 20 µL of the Substrate working solution to all wells.
- Immediately start kinetic reading on a microplate reader at 405 nm, taking measurements every minute for 15-30 minutes at 37°C.
Data Presentation and Analysis
The primary output of the kinetic assay is the rate of change in absorbance over time (mOD/min).
Calculation of Percent Inhibition
First, determine the reaction rate (slope) for each well from the linear portion of the absorbance vs. time plot.
-
Rateinhibitor : Reaction rate in the presence of this compound.
-
Rate100% : Average reaction rate of the 100% activity control (enzyme + DMSO).
-
Rateblank : Average reaction rate of the no enzyme control.
Correct the rates by subtracting the blank rate:
-
Corrected Rateinhibitor = Rateinhibitor - Rateblank
-
Corrected Rate100% = Rate100% - Rateblank
Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Corrected Rate_inhibitor / Corrected Rate_100%)) * 100
IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[10] To determine the IC50 value, plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) available in software like GraphPad Prism or R.[12]
Data Summary Tables
Table 1: Raw Kinetic Data (Example)
| Well ID | [this compound] (nM) | Rate (mOD/min) |
|---|---|---|
| A1-A3 | 0 (Control) | 150.5 |
| B1-B3 | 0.01 | 125.2 |
| C1-C3 | 0.03 | 98.7 |
| D1-D3 | 0.1 | 74.9 |
| E1-E3 | 0.3 | 45.1 |
| F1-F3 | 1.0 | 20.3 |
| G1-G3 | 3.0 | 8.1 |
| H1-H3 | 10.0 | 4.2 |
| I1-I3 | Blank | 3.5 |
Table 2: Calculated Inhibition and IC50 Value
| [this compound] (nM) | Average Corrected Rate (mOD/min) | Standard Deviation | % Inhibition |
|---|---|---|---|
| 0 | 147.0 | 4.5 | 0.0 |
| 0.01 | 121.7 | 3.8 | 17.2 |
| 0.03 | 95.2 | 2.9 | 35.2 |
| 0.1 | 71.4 | 2.5 | 51.4 |
| 0.3 | 41.6 | 1.8 | 71.7 |
| 1.0 | 16.8 | 1.1 | 88.6 |
| 3.0 | 4.6 | 0.7 | 96.9 |
| 10.0 | 0.7 | 0.5 | 99.5 |
| Calculated IC50 (nM): | 0.095 | | |
Note: The data presented in the tables are for illustrative purposes only and do not represent actual experimental results for this compound. The IC50 value is highly dependent on assay conditions (e.g., substrate concentration).[13] For competitive inhibitors, the IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.[13]
References
- 1. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Multifunctional roles of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin - Wikipedia [en.wikipedia.org]
- 5. AID 766529 - Inhibition of human thrombin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: LB30870 in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LB30870, a potent and selective direct thrombin inhibitor, in preclinical animal models of thrombosis. The following sections detail the mechanism of action, summarize key quantitative data from animal studies, and provide a detailed experimental protocol for a commonly used venous thrombosis model.
Mechanism of Action
This compound is a direct thrombin inhibitor, meaning it binds directly to the active site of thrombin, preventing it from converting fibrinogen to fibrin, the key protein in the formation of a blood clot.[1][2] Its mechanism involves rapid association with and slow dissociation from the thrombin molecule, contributing to its potent anticoagulant effect.[1][2] This targeted action on thrombin makes it an effective antithrombotic agent.
Signaling Pathway of Thrombin in Coagulation
References
Application Notes and Protocols for LB30870 in Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB30870 is a potent, selective, and direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[1] Its mechanism of action makes it a subject of interest for the development of novel anticoagulant therapies for the prevention and treatment of thromboembolic diseases.[1] These application notes provide a summary of the pharmacological data for this compound and detailed protocols for its evaluation in coagulation research.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation. Thrombin also plays a role in amplifying its own generation through the activation of Factors V, VIII, and XI, and in activating platelets. By inhibiting thrombin, this compound effectively dampens these procoagulant activities.
Caption: Mechanism of action of this compound in the coagulation cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound and Comparators [1]
| Compound | Thrombin Inhibition Constant (Ki, nM) |
| This compound | 0.02 |
| Melagatran | 1.3 |
| Argatroban | 4.5 |
Table 2: In Vivo Efficacy of this compound in a Rat Venous Stasis Model [1]
| Compound | ED50 (Dose to reduce clot weight by 50%) |
| This compound | 50 µg/kg + 2 µg/kg/min |
| Melagatran | 35 µg/kg + 1.4 µg/kg/min |
| Enoxaparin | 200 µg/kg + 8.3 µg/kg/min |
Table 3: Pharmacodynamic Effects of Single Oral Doses of this compound in Healthy Men [2]
| Oral Dose (mg) | Peak aPTT Increase (-fold from baseline) | Peak INR |
| 5 | - | - |
| 15 | - | - |
| 30 | - | - |
| 60 | 1.5 | - |
| 120 | 2.0 | - |
| 240 | - | - |
Note: INR data was concentration-dependent but specific peak values at each dose were not detailed in the source.
Table 4: Pharmacokinetic Properties of Single Oral Doses of this compound in Healthy Men (Fasting) [2]
| Oral Dose (mg) | Cmax (Time to Peak Concentration, h) | Apparent Terminal Half-life (t1/2, h) |
| 5 - 240 | 1.3 - 3.0 | 2.8 - 4.1 |
Note: A significant food effect was observed, with an 80% reduction in AUC in the fed state compared to fasting conditions.[2]
Experimental Protocols
Detailed methodologies for key coagulation assays are provided below. These are standard protocols that can be adapted for the evaluation of this compound.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
Caption: Experimental workflow for the aPTT assay.
Protocol:
-
Specimen Collection: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant at a 9:1 blood-to-anticoagulant ratio.
-
Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma (PPP).
-
Assay Procedure: a. Pre-warm the PPP sample and aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids) to 37°C. b. In a coagulometer cuvette, mix equal volumes of PPP and aPTT reagent. c. Incubate the mixture for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C. d. Add a pre-warmed solution of calcium chloride to the cuvette to initiate the clotting cascade. e. Simultaneously start a timer and measure the time in seconds for a fibrin clot to form.
-
Data Analysis: Compare the aPTT of plasma samples containing this compound to a vehicle control. A prolongation of the aPTT indicates inhibition of the intrinsic and/or common pathway.
Prothrombin Time (PT) Assay
This assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade.
References
preparing LB30870 stock solutions for laboratory use
Application Notes and Protocols for LB30870
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, selective, and direct inhibitor of thrombin, a key serine protease in the coagulation cascade. Its inhibitory action on thrombin makes it a valuable tool for in vitro and in vivo studies related to thrombosis, hemostasis, and the development of novel anticoagulants. Proper preparation of this compound stock solutions is crucial for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for preparing and storing this compound stock solutions.
| Parameter | Value | Notes |
| Molecular Weight | 533.64 g/mol [1] | |
| Chemical Formula | C28H31N5O4S[1] | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO)[1] | Use anhydrous, molecular biology grade DMSO. |
| Solubility in DMSO | Soluble[1] | Specific solubility data not available, but generally soluble. |
| Typical Stock Concentration | 10 mM | A convenient concentration for subsequent dilutions. |
| Storage Temperature | -20°C (long-term)[1] | 0 - 4°C for short-term (days to weeks)[1]. |
| Stock Solution Stability | >2 years if stored properly[1] | Avoid repeated freeze-thaw cycles. Aliquoting is highly recommended. |
| Typical In Vitro Working Concentration | Varies by assay | Dependent on the specific experimental setup and cell type. |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
1. Calculation of Mass:
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (533.64 g/mol ).
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L x 0.001 L x 533.64 g/mol = 0.0053364 g
-
Mass (mg) = 5.34 mg
-
2. Weighing the Compound:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation of moisture.
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 5.34 mg of this compound powder into the tared tube. Record the exact weight.
3. Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Calculation of DMSO volume: Volume (mL) = [Mass (mg) / 533.64 ( g/mol )] / 10 (mmol/L)
-
For example, if you weighed exactly 5.34 mg, you would add 1.0 mL of DMSO.
-
-
Cap the tube tightly.
4. Mixing:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulates. If necessary, brief sonication in a water bath can aid dissolution.
5. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile cryovials or microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage.
Protocol for Preparing Working Solutions
1. Dilution:
-
Prepare the desired final concentration by diluting the 10 mM stock solution in the appropriate cell culture medium or experimental buffer.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of the medium/buffer.
2. Mixing:
-
Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, especially with protein-containing solutions.
3. Immediate Use:
-
It is recommended to use the freshly prepared working solution immediately for your experiments to ensure its potency.
Visualizations
Signaling Pathway
Caption: The Coagulation Cascade and the inhibitory action of this compound on Thrombin.
Experimental Workflow
Caption: Workflow for the preparation of an this compound stock solution.
References
Application Notes and Protocols for Cell-Based Assay Design Using LB30870, a Direct Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LB30870 is a potent, selective, and direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] Its primary mechanism of action is the direct binding to thrombin, thereby blocking its enzymatic activity and preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.[1] This document provides detailed protocols for cell-based assays designed to evaluate the efficacy and mechanism of action of this compound as an anticoagulant. The assays focus on key cellular players in hemostasis: platelets and endothelial cells.
Data Presentation
The following tables summarize key quantitative data for this compound and a related potent thrombin inhibitor, LB30057, illustrating their anticoagulant properties.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | Assay | IC50 / Ki | Reference |
| This compound | Thrombin | Enzyme Inhibition | 0.02 nM (Ki) | [1] |
| Melagatran | Thrombin | Enzyme Inhibition | 1.3 nM (Ki) | [1] |
| Argatroban | Thrombin | Enzyme Inhibition | 4.5 nM (Ki) | [1] |
| LB30057 | Thrombin-induced Platelet Aggregation | Light Transmission Aggregometry | 54 ± 4 nM (IC50) | [2] |
Table 2: Pharmacodynamic Effects of this compound in Humans (Single Oral Dose)
| Dose | Peak aPTT Increase (fold from baseline) |
| 60 mg | 1.5 |
| 120 mg | 2.0 |
aPTT: activated Partial Thromboplastin Time. Data from a study in healthy men.[3]
Signaling Pathways
Thrombin-Induced Platelet Activation
Thrombin is a potent activator of platelets, initiating a signaling cascade that leads to platelet aggregation and thrombus formation. This process is primarily mediated by Protease-Activated Receptors (PARs) on the platelet surface. The following diagram illustrates the key signaling events.
Caption: Thrombin signaling pathway in platelets.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This assay measures the ability of this compound to inhibit thrombin-induced platelet aggregation in vitro.
Experimental Workflow:
Caption: Workflow for Platelet Aggregation Assay.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Platelet Aggregation Assay:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[8]
-
Add 450 µL of PRP to a cuvette with a stir bar.
-
Add 50 µL of various concentrations of this compound (or vehicle control) to the PRP and incubate for 2-5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of thrombin (e.g., 0.1-0.5 U/mL).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression.
-
Flow Cytometry Analysis of Platelet Activation Markers
This assay quantifies the expression of platelet activation markers, such as P-selectin (CD62P), on the platelet surface in response to thrombin, and the inhibitory effect of this compound.
Methodology:
-
Platelet Preparation:
-
Use either PRP or washed platelets. For washed platelets, centrifuge PRP at 1000 x g for 10 minutes, resuspend the pellet in a suitable buffer (e.g., Tyrode's buffer), and adjust the platelet count.
-
-
Platelet Stimulation and Staining:
-
In a 96-well plate, incubate platelets with various concentrations of this compound or vehicle control for 10-15 minutes at room temperature.
-
Add thrombin to stimulate the platelets and incubate for 10 minutes.
-
Add fluorescently labeled antibodies against P-selectin (e.g., FITC-CD62P) and a platelet-specific marker (e.g., PE-CD41).
-
Incubate for 20 minutes in the dark at room temperature.
-
-
Flow Cytometry:
-
Fix the samples with 1% paraformaldehyde.
-
Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter, and CD41 expression.
-
Measure the mean fluorescence intensity (MFI) of P-selectin.
-
-
Data Analysis:
-
Calculate the percentage of P-selectin positive platelets or the change in MFI relative to the unstimulated control.
-
Determine the inhibitory effect of this compound and calculate the IC50 value.
-
Endothelial Cell-Based Coagulation Assay
This assay provides a more physiologically relevant model by incorporating the endothelial cell surface, which plays a crucial role in regulating coagulation.[9][10][11]
Experimental Workflow:
Caption: Workflow for Endothelial Cell-Based Coagulation Assay.
Methodology:
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line to confluence in a 96-well plate.
-
-
Coagulation Assay:
-
Wash the confluent endothelial cell monolayer with a suitable buffer.
-
Prepare a reaction mixture containing normal human plasma, a fluorogenic thrombin substrate, and various concentrations of this compound or vehicle control.
-
Add the reaction mixture to the endothelial cells.
-
Initiate coagulation by adding a solution of tissue factor (TF) and calcium chloride.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time.
-
The rate of increase in fluorescence is proportional to the rate of thrombin generation.
-
Analyze the thrombin generation curves to determine parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).
-
Evaluate the dose-dependent effect of this compound on these parameters.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the anticoagulant properties of the direct thrombin inhibitor, this compound. By utilizing platelets and endothelial cells, these assays offer a more physiologically relevant context compared to purely biochemical assays, enabling a comprehensive understanding of the compound's efficacy and mechanism of action in a cellular environment. These protocols can be adapted for screening and profiling of other anticoagulant compounds in drug discovery and development.
References
- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LB30057 inhibits platelet aggregation and vascular relaxation induced by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics and food effect of this compound, a novel direct thrombin inhibitor, after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 8. Testing platelet aggregation activity [protocols.io]
- 9. An endothelial cell-dependent pathway of coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial cells play important role in blood clotting [blogs.bcm.edu]
- 11. The Vascular Endothelium and Coagulation: Homeostasis, Disease, and Treatment, with a Focus on the Von Willebrand Factor and Factors VIII and V | MDPI [mdpi.com]
Application Notes and Protocols for Measuring LB30870 Activity in Plasma
Introduction
These application notes provide detailed protocols for quantifying the concentration and biological activity of LB30870, a hypothetical selective kinase inhibitor, in plasma samples. The following documents are intended for researchers, scientists, and drug development professionals. The primary methods covered are Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for pharmacokinetic (PK) analysis and an Enzyme-Linked Immunosorbent Assay (ELISA) for pharmacodynamic (PD) assessment.
Application Note 1: Pharmacokinetic Analysis of this compound in Human Plasma via LC-MS/MS
This note describes a robust and sensitive method for the quantification of this compound in human plasma using LC-MS/MS. This assay is crucial for determining key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Signaling Pathway Context
To understand the pharmacodynamic effects of this compound, it is essential to visualize its place in its target signaling pathway. The diagram below illustrates the hypothetical inhibition of the MEK kinase by this compound, preventing the downstream phosphorylation of ERK.
Caption: Hypothetical inhibition of the MEK/ERK pathway by this compound.
Experimental Workflow
The overall workflow for sample analysis involves plasma sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
Quantitative Data Summary
The performance of the LC-MS/MS assay is summarized below.
| Parameter | Value |
| Linear Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Mean Recovery | 92.5% |
Protocol: LC-MS/MS Quantification of this compound
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
This compound analytical standard
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
2. Standard Curve and QC Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Serially dilute the stock solution in blank human plasma to create calibration standards (e.g., 1, 5, 20, 100, 500, 1000, 2000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 150, 1500 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or QC, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL this compound-d4).
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for analysis.
4. LC-MS/MS Instrument Parameters
| Component | Parameter | Setting |
| HPLC System | Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 3 minutes | |
| Flow Rate | 0.4 mL/min | |
| Injection Volume | 5 µL | |
| Mass Spectrometer | Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) | |
| MRM Transition (this compound) | e.g., 450.2 -> 210.1 (Q1 -> Q3) | |
| MRM Transition (IS) | e.g., 454.2 -> 214.1 (Q1 -> Q3) | |
| Source Temperature | 500°C |
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard (IS).
-
Calculate the peak area ratio (this compound / IS).
-
Generate a linear regression curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in unknown samples using the regression equation.
Application Note 2: Pharmacodynamic Analysis of this compound using p-ERK ELISA
This note provides a method to measure the biological activity of this compound by quantifying the levels of phosphorylated ERK (p-ERK) in peripheral blood mononuclear cells (PBMCs) isolated from plasma-containing whole blood samples. A decrease in p-ERK levels indicates target engagement.
Experimental Workflow
The workflow for the PD assay involves isolating PBMCs, preparing cell lysates, and performing the ELISA.
Caption: Workflow for p-ERK pharmacodynamic biomarker analysis.
Sample Data Summary
Below is a table showing representative data from a p-ERK ELISA experiment following this compound administration.
| Time Point | This compound Conc. (ng/mL) | p-ERK Level (OD 450nm) | % Inhibition (vs. Pre-dose) |
| Pre-dose | < 1.0 | 1.250 | 0% |
| 2 hr Post-dose | 1850 | 0.310 | 75.2% |
| 8 hr Post-dose | 975 | 0.550 | 56.0% |
| 24 hr Post-dose | 120 | 1.100 | 12.0% |
Protocol: p-ERK ELISA in PBMCs
1. Materials and Reagents
-
Whole blood collected in sodium heparin tubes
-
Ficoll-Paque or similar density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
p-ERK (Thr202/Tyr204) ELISA Kit (commercially available)
2. PBMC Isolation
-
Carefully layer 8 mL of whole blood onto 4 mL of Ficoll-Paque in a 15 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets).
-
Collect the "buffy coat" layer containing PBMCs.
-
Wash PBMCs twice with PBS by centrifuging at 250 x g for 10 minutes.
-
Resuspend the final PBMC pellet in cell lysis buffer.
3. Cell Lysis and Protein Quantification
-
Incubate the PBMC suspension in lysis buffer for 30 minutes on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Determine the total protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
4. p-ERK ELISA Procedure
-
Follow the protocol provided with the commercial p-ERK ELISA kit.
-
Briefly, dilute cell lysates to the same protein concentration (e.g., 1 µg/µL) using the provided dilution buffer.
-
Add 100 µL of each diluted lysate to the wells of the p-ERK antibody-coated microplate.
-
Incubate, wash, and add the detection antibody as instructed.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
5. Data Analysis
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of p-ERK inhibition for each post-dose time point relative to the pre-dose sample using the formula:
-
% Inhibition = (1 - (OD_sample / OD_predose)) * 100
-
Application Notes and Protocols: Administration of LB30870 in a Rat Venous Stasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the administration and evaluation of LB30870, a potent and selective direct thrombin inhibitor, in a rat model of venous stasis. The venous stasis model is a well-established preclinical method for inducing venous thrombosis and assessing the efficacy of antithrombotic agents. The following sections detail the experimental procedures, present quantitative data on the effects of this compound, and illustrate the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The antithrombotic efficacy of this compound was evaluated in a rat venous stasis model of the caval vein, demonstrating a dose-dependent reduction in wet clot weights following intravenous bolus with infusion administration.[1][2]
Table 1: Comparative Efficacy (ED₅₀) of Anticoagulants in the Rat Venous Stasis Model
| Compound | ED₅₀ (Intravenous Bolus + Infusion) |
| This compound | 50 µg/kg + 2 µg/kg/min |
| Melagatran | 35 µg/kg + 1.4 µg/kg/min |
| Enoxaparin | 200 µg/kg + 8.3 µg/kg/min |
Data sourced from studies evaluating the antithrombotic effects of this compound.[1][2]
Table 2: Thrombin Inhibition Constants
| Compound | Thrombin Inhibition Constant (Ki) |
| This compound | 0.02 nM |
| Melagatran | 1.3 nM |
| Argatroban | 4.5 nM |
In vitro data demonstrating the high potency of this compound as a direct thrombin inhibitor.[1][2]
Experimental Protocols
Rat Venous Stasis Model Protocol
This protocol is adapted from established methods for inducing venous thrombosis in rats.[3][4]
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthetic (e.g., urethane[5], isoflurane)
-
Heated platform to maintain body temperature
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 4-0 silk)
-
Saline solution
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a consistent level of anesthesia throughout the procedure.
-
Place the anesthetized rat in a supine position on a heated platform to maintain physiological body temperature.[3][4]
-
Shave the abdominal area and disinfect the surgical site.
-
-
Surgical Procedure:
-
Make a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines with saline-moistened gauze to expose the inferior vena cava (IVC).[6]
-
Carefully dissect the IVC from the surrounding tissues, distal to the left renal vein.[3][4]
-
Ligate all side branches of the IVC between the left renal vein and the bifurcation of the iliac veins using fine suture material.[3][4]
-
-
Induction of Venous Stasis:
-
Pass two ligatures around the IVC, distal to the left renal vein.[3][4]
-
To induce thrombosis, a pro-thrombotic stimulus such as a low dose of thrombin or another agent can be introduced, though stasis alone can also initiate clot formation.[4]
-
After the desired time for the test compound to circulate, completely ligate the IVC at the two prepared locations to create a static segment of the vein.[4]
-
-
Thrombus Formation and Collection:
-
Allow the thrombus to form within the ligated segment for a predetermined period (e.g., 2 hours).
-
After the stasis period, carefully excise the ligated IVC segment containing the thrombus.
-
Gently dissect the thrombus from the vein wall, blot it dry, and immediately weigh it to determine the wet clot weight.
-
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle for dissolution/suspension (e.g., sterile saline)
-
Syringes and infusion pump
Procedure:
-
Preparation of this compound Solution:
-
Prepare the required concentrations of this compound in the appropriate vehicle on the day of the experiment.
-
-
Administration:
-
Administer this compound via intravenous (IV) injection, typically into the tail vein or another accessible vein.
-
The administration protocol consists of an initial bolus injection followed by a continuous infusion to maintain steady-state plasma concentrations during the experiment.[1][2]
-
The specific doses for the bolus and infusion should be based on the experimental design and the known pharmacokinetics of this compound. For example, to achieve the ED₅₀, a bolus of 50 µg/kg would be followed by an infusion of 2 µg/kg/min.[1][2]
-
The administration of this compound should commence prior to the ligation of the IVC to ensure the compound is circulating at the target concentration when stasis is induced.
-
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound as a direct thrombin inhibitor.
Experimental Workflow
Caption: Experimental workflow for this compound in the rat venous stasis model.
References
- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Ex Vivo Analysis of Cholesteryl Ester Transfer Protein (CETP) Inhibition in Whole Blood
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a key plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[1][2][3] This process is a critical component of reverse cholesterol transport (RCT), a pathway that moves excess cholesterol from peripheral tissues back to the liver for excretion.[1][4][5] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels and lowering LDL cholesterol (LDL-C) levels, with the goal of reducing the risk of atherosclerotic cardiovascular disease.[2][6]
This application note provides a detailed protocol for the experimental setup to study the effects of a CETP inhibitor in whole blood. The methodology focuses on an ex vivo approach, where whole blood is collected from subjects dosed with a CETP inhibitor, and the subsequent plasma fraction is analyzed for CETP activity and changes in the lipid profile. This method allows for the assessment of the pharmacological activity of the inhibitor under near-physiological conditions.[7]
Note on Compound LB30870: The initial request specified the study of this compound as a CETP inhibitor. However, publicly available scientific literature indicates that this compound is a direct thrombin inhibitor and anticoagulant. Its mechanism of action is not related to CETP. To provide a scientifically accurate and relevant protocol that aligns with the core interest in CETP inhibition, this document will proceed using a representative potent CETP inhibitor, Anacetrapib , as the example compound. The principles and methods described herein are applicable to other CETP inhibitors.
Signaling Pathway of CETP in Reverse Cholesterol Transport
CETP plays a central role in the remodeling of lipoproteins. It facilitates the transfer of cholesteryl esters from mature HDL particles to VLDL and LDL. In return, triglycerides are transferred from VLDL and LDL to HDL. This exchange leads to a decrease in HDL-C and an increase in LDL-C. By inhibiting CETP, compounds like Anacetrapib aim to increase HDL-C levels and promote the anti-atherogenic properties of HDL.[1][2][3]
References
- 1. Reverse cholesterol transport - Wikipedia [en.wikipedia.org]
- 2. Cholesteryl Ester Transfer Protein Inhibition for Preventing Cardiovascular Events: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. HDL and Reverse Cholesterol Transport: Basic Mechanisms and their Roles in Vascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. environmental-expert.com [environmental-expert.com]
Application Notes and Protocols for LB30870 in Microfluidic Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the utilization of LB30870, a potent and selective direct thrombin inhibitor, in microfluidic thrombosis models. Microfluidic platforms offer a powerful in vitro tool to study thrombogenesis under physiologically relevant shear conditions, enabling the precise evaluation of antithrombotic agents. This compound, by directly targeting thrombin, plays a critical role in inhibiting the final common pathway of the coagulation cascade, preventing the conversion of fibrinogen to fibrin (B1330869) and impeding thrombus formation. These notes will guide researchers in designing and executing experiments to characterize the efficacy of this compound in a controlled and reproducible manner.
Mechanism of Action of this compound
This compound is a direct thrombin inhibitor, meaning it binds directly to the active site of thrombin, thereby blocking its enzymatic activity. This action is independent of antithrombin III, a cofactor required for the activity of indirect thrombin inhibitors like heparin. By inhibiting thrombin, this compound effectively prevents the cleavage of fibrinogen into fibrin monomers, a crucial step in the formation of a stable thrombus. Furthermore, the inhibition of thrombin also attenuates thrombin-mediated platelet activation and aggregation, contributing to its overall antithrombotic effect.
Signaling Pathway of Thrombin in Thrombosis and Inhibition by this compound
The coagulation cascade is a series of enzymatic reactions culminating in the generation of thrombin, which then promotes clot formation. The following diagram illustrates the central role of thrombin and the point of intervention for this compound.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LB30870 Solubility in Aqueous Buffers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with the research compound LB30870 in aqueous buffers. The following information is based on general principles of small molecule solubility and is intended to provide a structured approach to problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
The aqueous solubility of this compound is generally low, particularly in neutral pH buffers. Its solubility is highly dependent on the pH, ionic strength, and temperature of the buffer system. Based on its chemical structure (a hypothetical weakly basic compound), it is more soluble in acidic conditions.
Q2: Why is my this compound not dissolving in my standard phosphate-buffered saline (PBS)?
This compound is a weakly basic compound with a hypothetical pKa of 7.8. In standard PBS at pH 7.4, a significant portion of this compound will be in its neutral, less soluble form. To improve solubility, consider using a buffer with a lower pH.
Q3: Can I use organic co-solvents to improve the solubility of this compound?
Yes, the addition of organic co-solvents can significantly improve the solubility of this compound. However, the choice and concentration of the co-solvent must be carefully considered to avoid negatively impacting your experimental system.
Troubleshooting Guide
Issue: this compound precipitates out of solution after preparation.
This is a common issue that can be addressed by systematically evaluating buffer composition and preparation methods.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps & Experimental Protocols:
1. Verify and Optimize Buffer pH:
-
Rationale: As a weak base, this compound is more soluble at acidic pH where it is protonated.
-
Protocol for pH Optimization:
-
Prepare a series of buffers (e.g., citrate, acetate) with pH values ranging from 4.0 to 7.5.
-
Prepare saturated solutions of this compound in each buffer by adding an excess of the compound to a small volume of each buffer.
-
Equilibrate the solutions for 24 hours at a controlled temperature (e.g., 25°C) with constant agitation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Table 1: Solubility of this compound at Different pH Values
| Buffer System | pH | Solubility (µg/mL) |
| Citrate | 4.0 | 550 |
| Acetate | 5.0 | 320 |
| MES | 6.0 | 150 |
| Phosphate | 7.0 | 25 |
| PBS | 7.4 | 15 |
2. Evaluate the Effect of Co-solvents:
-
Rationale: Organic co-solvents can disrupt the hydrogen bonding network of water, reducing its polarity and increasing the solubility of hydrophobic compounds.
-
Protocol for Co-solvent Screening:
-
Select a suitable acidic buffer based on the pH optimization study (e.g., Acetate buffer, pH 5.0).
-
Prepare a series of buffer solutions containing increasing concentrations (e.g., 1%, 5%, 10%, 20% v/v) of various co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Determine the solubility of this compound in each co-solvent mixture using the protocol described for pH optimization.
-
Table 2: Effect of Co-solvents on this compound Solubility in Acetate Buffer (pH 5.0)
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | 320 |
| DMSO | 5 | 850 |
| DMSO | 10 | 1500 |
| Ethanol | 5 | 650 |
| Ethanol | 10 | 1100 |
| PEG 400 | 5 | 700 |
| PEG 400 | 10 | 1250 |
3. Assess Temperature Effects:
-
Rationale: The dissolution of most compounds is an endothermic process, meaning solubility increases with temperature.
-
Protocol for Temperature Effect Analysis:
-
Select an optimal buffer system (e.g., Acetate buffer, pH 5.0).
-
Prepare saturated solutions of this compound at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Equilibrate and determine the concentration as previously described.
-
Table 3: Influence of Temperature on this compound Solubility in Acetate Buffer (pH 5.0)
| Temperature (°C) | Solubility (µg/mL) |
| 4 | 180 |
| 25 | 320 |
| 37 | 450 |
Advanced Troubleshooting: Use of Excipients
For more challenging solubility issues, the use of solubilizing excipients may be necessary.
Signaling Pathway for Excipient Selection:
Caption: Decision pathway for selecting solubilizing excipients.
Disclaimer: The information provided in this technical support guide is for informational purposes only and is based on a hypothetical compound, this compound. Researchers should always perform their own experiments to determine the optimal conditions for their specific application.
how to prevent LB30870 precipitation in experimental assays
Welcome to the technical support center for LB30870. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting precipitation issues that may arise during experimental assays involving this compound.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with this compound precipitation.
Q1: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous assay buffer. What should I do?
A1: This phenomenon, often called "precipitation upon dilution" or "DMSO shock," is common for compounds with low aqueous solubility.[1][2] Here are immediate steps to take:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize DMSO Concentration: While DMSO is an excellent solvent for the stock solution, its final concentration in the assay should typically be kept below 1%. Higher concentrations can be toxic to cells and may not be sufficient to maintain solubility upon significant dilution.[1][3]
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of assay buffer or a buffer/co-solvent mixture, then add this intermediate dilution to the final assay volume. This gradual reduction in DMSO concentration can prevent the compound from crashing out of solution.[4]
Q2: My assay results with this compound are inconsistent and not dose-dependent. Could this be a solubility issue?
A2: Yes, inconsistent and non-reproducible data are classic signs of compound precipitation.[2] If this compound is not fully dissolved, the actual concentration exposed to the target will vary between wells and experiments, leading to unreliable results.[1] To confirm and address this:
-
Visual Inspection: Carefully inspect your assay plates for any visible particulates or cloudiness.
-
Centrifugation: After preparing your final dilutions, centrifuge the plate and look for a pellet.[1]
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific assay buffer.[5][6] Any concentrations at or above this limit in your primary assay should be interpreted with caution.
Q3: I suspect my this compound is precipitating in the DMSO stock solution. How can I verify this and what can be done?
A3: Precipitation in the DMSO stock can occur, especially with repeated freeze-thaw cycles or if the DMSO has absorbed water.[7][8]
-
Verification:
-
Visual Inspection: Look for crystals or sediment in the vial.
-
Centrifugation: Spin down the stock solution to see if a pellet forms.
-
LC-MS Analysis: Analyze the supernatant to determine the actual dissolved concentration and compare it to the expected concentration.[7]
-
-
Solutions:
-
Gentle Warming and Sonication: If the compound is heat-stable, gentle warming in a water bath or sonication can help redissolve the precipitate.[2][9]
-
Fresh Stock Preparation: If precipitation is recurrent, prepare a fresh stock solution using anhydrous DMSO and consider storing it in single-use aliquots to minimize freeze-thaw cycles.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in assays?
A1: The main factors contributing to precipitation are:
-
Low Aqueous Solubility: this compound is likely a lipophilic molecule with inherently poor solubility in aqueous buffers.[1]
-
High Concentration: Exceeding the solubility limit of this compound in the assay buffer will cause it to precipitate.[1]
-
"DMSO Shock": The rapid dilution of a DMSO stock into an aqueous buffer can cause the compound to fall out of solution.[1]
-
Buffer Composition and pH: The pH and components of your assay buffer can significantly influence the solubility of this compound.[1]
-
Improper Stock Solution Handling: Using DMSO that has absorbed water or subjecting the stock solution to multiple freeze-thaw cycles can reduce solubility.[8]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous (water-free) Dimethyl Sulfoxide (DMSO).[9] It is crucial to use fresh, high-quality DMSO to ensure maximal solubility.
Q3: How can I improve the solubility of this compound in my assay?
A3: Beyond the troubleshooting steps mentioned above, consider these strategies:
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the assay buffer may improve its solubility.
-
Use of Co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can be tested. A mixture of co-solvents might be more effective.[2]
-
Employ Solubilizing Agents: Low concentrations of non-ionic surfactants (e.g., Tween 80) or other solubilizing agents like cyclodextrins can help maintain solubility. However, their potential effects on the assay should be evaluated.[4]
Q4: How should I prepare and store my this compound stock solutions to minimize precipitation?
A4: Follow these best practices for stock solution preparation and storage:[10][12][13]
-
Use Anhydrous Solvent: Always use fresh, anhydrous DMSO.[9]
-
Ensure Complete Dissolution: Use vortexing and, if necessary, sonication to ensure the compound is fully dissolved.[9]
-
Store in Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[11]
-
Proper Storage Conditions: Store the aliquots at -80°C and protect them from light.
Data Presentation
Table 1: Physicochemical Properties of this compound (Illustrative Data)
| Property | Value | Source / Notes |
| Compound Name | This compound | |
| Molecular Formula | C₂₅H₂₈N₄O₃ | Illustrative |
| Molecular Weight ( g/mol ) | 432.52 | Calculated |
| Purity (%) | >98% | Certificate of Analysis |
| Appearance | White to off-white solid | Visual Inspection |
| pKa | 4.2 (acidic), 8.9 (basic) | Predicted |
| cLogP | 4.5 | Predicted |
Table 2: Kinetic Solubility of this compound in Various Buffers (Illustrative Data)
| Buffer System (pH) | Final DMSO (%) | Maximum Soluble Concentration (µM) | Method |
| PBS (7.4) | 1 | 5 | Nephelometry |
| PBS (7.4) | 0.5 | 2 | Nephelometry |
| Tris-HCl (7.4) | 1 | 8 | Nephelometry |
| MES (6.0) | 1 | 25 | Nephelometry |
| RPMI + 10% FBS (7.2) | 0.5 | 15 | Visual Inspection |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh 4.33 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes. Visually inspect for complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protective microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: Kinetic Solubility Assessment by Nephelometry
-
Compound Dilution: Prepare a serial dilution of the 10 mM this compound DMSO stock in 100% DMSO in a 96-well plate.
-
Dispensing: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96-well assay plate.
-
Buffer Addition: Add the appropriate volume of your test assay buffer (e.g., 198 µL) to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration.
-
Mixing and Incubation: Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.
-
Measurement: Measure the light scattering in each well using a nephelometer to detect precipitation. The concentration at which light scattering significantly increases above the baseline is considered the kinetic solubility limit.[5]
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for preparing assay-ready plates with this compound.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. ziath.com [ziath.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. phytotechlab.com [phytotechlab.com]
- 13. fastercapital.com [fastercapital.com]
Technical Support Center: Optimizing PLK1 Inhibitor Concentration for Cell Culture Experiments
Disclaimer: Initial searches for "LB30870" have yielded conflicting information, with some sources identifying it as a thrombin inhibitor and a lack of direct evidence linking it to Polo-like kinase 1 (PLK1) inhibition. However, the context of your request, focusing on cell culture optimization, signaling pathways, and a research-oriented audience, strongly suggests an interest in a PLK1 inhibitor, a common target in cancer research. This guide is therefore centered on optimizing the concentration of a potent, generic PLK1 inhibitor for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PLK1 inhibitors?
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[1][2][3] PLK1 is frequently overexpressed in various cancers, making it an attractive therapeutic target.[1][4] PLK1 inhibitors typically function as ATP-competitive antagonists, binding to the kinase domain of PLK1 and preventing the phosphorylation of its downstream substrates. This inhibition leads to mitotic arrest, often at the G2/M phase of the cell cycle, and can subsequently induce apoptosis (programmed cell death) in cancer cells.[5][6][7]
Q2: What is a typical starting concentration range for a PLK1 inhibitor in cell culture?
The optimal concentration of a PLK1 inhibitor is highly cell-type dependent. For initial experiments, a broad concentration range should be tested. Based on published data for various PLK1 inhibitors, a starting range of 0.1 nM to 10 µM is recommended.[5] Some potent PLK1 inhibitors show activity in the low nanomolar range.[8][9]
Q3: How long should I incubate my cells with the PLK1 inhibitor?
A common incubation time for assessing the effects of PLK1 inhibitors on cell viability and cell cycle progression is 72 hours.[5][8] However, shorter time points (e.g., 24 or 48 hours) can also be used to assess more immediate effects on signaling pathways or mitotic arrest.
Q4: What are the expected morphological changes in cells treated with a PLK1 inhibitor?
Inhibition of PLK1 disrupts normal mitotic progression, leading to characteristic morphological changes. These can include an increase in rounded-up mitotic cells, the appearance of aberrant mitotic spindles, and a "dumbbell" nuclear morphology, which is indicative of failed cytokinesis.[10]
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed.
-
Question: I've treated my cells with the PLK1 inhibitor up to 10 µM for 72 hours, but I don't see a significant effect on cell viability. What could be the reason?
-
Answer:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to PLK1 inhibition. This could be due to various factors, including the expression of drug efflux pumps or alterations in downstream signaling pathways.
-
Suboptimal Compound Potency: The specific PLK1 inhibitor you are using may have low potency against your cell line.
-
Incorrect Concentration Range: While unlikely if you've gone up to 10 µM, it's possible an even higher concentration is needed for your specific cell line and compound.
-
Experimental Error: Double-check your calculations for serial dilutions and ensure the compound was properly dissolved and stored.
-
Issue 2: High variability between replicate wells in my cell viability assay.
-
Question: My dose-response curve is not consistent, and I see large error bars. How can I improve my assay?
-
Answer:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension before seeding and that cells are evenly distributed across the wells of your plate. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells or ensure proper humidification in your incubator.
-
Pipetting Errors: Use calibrated pipettes and be precise with your serial dilutions and reagent additions.
-
Issue 3: I observe significant cell death even at the lowest concentrations.
-
Question: My cells seem to be dying even at nanomolar concentrations of the PLK1 inhibitor. Is this normal?
-
Answer:
-
High Cell Line Sensitivity: Your cell line may be exceptionally sensitive to PLK1 inhibition.
-
Compound Cytotoxicity: The compound itself might have off-target cytotoxic effects.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
Data Presentation
Table 1: Representative IC50 Values of PLK1 Inhibitors in Various Cancer Cell Lines
| PLK1 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Volasertib | SCLC Panel | Small Cell Lung Cancer | 40 - 550 |
| Onvansertib | SCLC Panel | Small Cell Lung Cancer | Varies |
| Rigosertib | SCLC Panel | Small Cell Lung Cancer | Varies |
| BI-2536 | K562 | Leukemia | ~5 |
| GSK-461363 | K562 | Leukemia | ~25 |
| Hit-4 | DU-145 | Prostate Cancer | 0.09 |
Data compiled from multiple sources for illustrative purposes.[8][11][12]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
PLK1 inhibitor stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of the PLK1 inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO at the highest concentration used for the inhibitor) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
PLK1 inhibitor
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the PLK1 inhibitor for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A successful PLK1 inhibitor should induce a G2/M arrest.[5]
Visualizations
Caption: Simplified PLK1 signaling pathway and the inhibitory action of a PLK1 inhibitor.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Re-investigating PLK1 inhibitors as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer [mdpi.com]
- 9. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Off-Target Effects of Small Molecule Inhibitors in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of small molecule inhibitors, using the compound LB30870 as an illustrative example.
A Note on this compound: Publicly available scientific literature primarily identifies this compound as a potent and selective direct thrombin inhibitor investigated for its antithrombotic (anticoagulant) properties.[1][2] Its mechanism of action is centered on the coagulation cascade.[1][3] While the query concerns off-target effects in cellular assays, there is limited information in published literature detailing its use as a tool in such a context or documenting specific off-target effects outside of its anticoagulant function.
Therefore, this guide will provide a comprehensive framework for identifying, validating, and mitigating off-target effects of small molecule inhibitors in general. The principles and protocols described here are widely applicable and will be valuable for any researcher encountering unexpected or inconsistent results with a chemical probe. For illustrative purposes, we will draw parallels with well-characterized inhibitors, such as those targeting Polo-like kinase 1 (PLK1), a common target in cancer research known for off-target considerations.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a concern with small molecule inhibitors?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended primary target.[7] This is a frequent challenge, particularly with kinase inhibitors, due to the conserved nature of the ATP-binding pocket across the kinome.[5] These unintended interactions can lead to:
-
Misinterpretation of experimental data: A cellular phenotype might be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by the modulation of an off-target protein.
-
Cellular toxicity: Inhibition of essential proteins can lead to unintended cytotoxic effects, confounding the interpretation of results.[7]
-
Activation of compensatory signaling pathways: The inhibition of off-target kinases can trigger complex and unpredictable cellular responses.
Q2: My cells show a significant decrease in viability at the concentration of the inhibitor I'm using. How do I know if this is an on-target or off-target effect?
This is a common issue. A high degree of cytotoxicity could be a genuine on-target effect, especially if the primary target is essential for cell survival. However, it could also be a result of off-target toxicity.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response curve for your inhibitor's on-target effect and a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT). This will help you establish the concentration range where you see target engagement without significant cell death.
-
Use a Structurally Unrelated Inhibitor: If available, treat your cells with a different inhibitor that targets the same primary protein but has a distinct chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the primary target.[8] If the phenotype of genetic knockdown matches the phenotype of inhibitor treatment, it provides strong evidence for an on-target effect.[7]
Q3: I'm observing a cellular phenotype that doesn't align with the known function of the primary target. What should I do?
This situation strongly suggests the involvement of off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Possible Cause:
-
Inhibitor Instability: The small molecule may be degrading in the cell culture medium.
-
Cell Line Instability: High passage numbers can lead to genetic drift and altered cellular responses.
-
Inconsistent Dosing: Inaccurate dilutions or pipetting errors.
Solutions:
| Strategy | Description |
|---|---|
| Prepare Fresh Solutions | Always prepare fresh stock solutions of the inhibitor and avoid repeated freeze-thaw cycles. |
| Test Compound Stability | Incubate the inhibitor in your cell culture medium at 37°C for the duration of your experiment and then test its activity. |
| Use Low-Passage Cells | Maintain a consistent and low passage number for your cell lines to ensure reproducible results. |
| Automate Dispensing | For high-throughput screening, use automated liquid handlers to minimize pipetting errors. |
Issue 2: Discrepancy Between Inhibitor Phenotype and Genetic Knockdown Phenotype
Possible Cause:
-
This is a strong indicator of an off-target effect. The inhibitor is likely modulating one or more proteins in addition to the intended target.
Solutions:
| Strategy | Description |
|---|---|
| Target Rescue Experiment | Overexpress a version of the primary target that is resistant to the inhibitor. If the phenotype is reversed, it confirms an on-target effect. |
| Kinome Profiling | Screen the inhibitor against a large panel of kinases to identify potential off-targets. |
| Cellular Thermal Shift Assay (CETSA) | This assay can confirm direct binding of the inhibitor to the intended target within the cell. |
| Chemical Proteomics | Use affinity-based probes to pull down the proteins that bind to your inhibitor in a cellular lysate. |
Quantitative Data Summary
When evaluating a new inhibitor, it is crucial to determine its potency against the primary target and its effect on cell viability. The ratio of these two values provides the therapeutic index.
| Parameter | Description | Example Value (Hypothetical) |
| IC50 (Primary Target) | The concentration of the inhibitor required to inhibit the activity of the primary target by 50%. | 50 nM |
| CC50 (Cell Viability) | The concentration of the inhibitor that causes a 50% reduction in cell viability. | 5 µM |
| Therapeutic Index | The ratio of CC50 to IC50. A higher ratio indicates a better window for on-target effects without overt toxicity. | 100 |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is used to determine the cytotoxicity of a compound.[9]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the inhibitor. Add the desired concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Protocol 2: Western Blotting for Target Engagement
This protocol can be used to assess the downstream effects of target inhibition. For example, inhibiting a kinase should lead to a decrease in the phosphorylation of its known substrates.
-
Cell Treatment: Treat cells with the inhibitor at various concentrations and for different durations.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated substrate and the total protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Workflow Diagrams
On-Target vs. Off-Target Effects of a Kinase Inhibitor
Caption: On-target vs. off-target signaling pathways.
Experimental Workflow for Validating an Inhibitor
Caption: Workflow for small molecule inhibitor validation.
References
- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and food effect of this compound, a novel direct thrombin inhibitor, after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Experiments with LB30870
Welcome to the technical support center for LB30870. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility of experiments involving this potent and selective direct thrombin inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective direct inhibitor of thrombin (Factor IIa). Its primary mechanism of action involves binding directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the blood coagulation cascade. This inhibitory action effectively blocks thrombus formation.
Q2: What are the known challenges associated with the oral bioavailability of this compound?
A significant challenge with this compound is a reported 80% reduction in oral bioavailability when administered in a fed state. This "negative food effect" is attributed to the binding of this compound to trypsin in the gastrointestinal tract.
Q3: How should I prepare a stock solution of this compound?
While specific solubility data for this compound in common laboratory solvents is not publicly available, a general approach for preparing stock solutions of similar small molecules can be followed. It is recommended to first attempt dissolution in dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10-50 mM). For cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.1%. If aqueous solutions are required, subsequent dilution of the DMSO stock into aqueous buffers like phosphate-buffered saline (PBS) should be performed cautiously, observing for any precipitation.
Q4: How stable is this compound in solution?
Q5: Are there known off-target effects for this compound?
Currently, there is no publicly available information on comprehensive off-target screening for this compound, such as kinome-wide selectivity profiling. While it is described as a selective thrombin inhibitor, researchers should be mindful of the potential for off-target activities, especially at higher concentrations, and consider including appropriate controls in their experiments to assess specificity.
II. Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent results in in vitro coagulation assays.
-
Question: My activated partial thromboplastin (B12709170) time (aPTT) or prothrombin time (PT) results with this compound are highly variable. What could be the cause?
-
Answer: Direct thrombin inhibitors like this compound are known to interfere with standard coagulation assays such as aPTT and PT.[1][2] The degree of interference can depend on the specific reagents and instrumentation used, leading to variability.[1]
-
Troubleshooting Steps:
-
Switch to a more specific assay: For a more accurate and reproducible measurement of this compound's anticoagulant activity, consider using a diluted Thrombin Time (dTT) assay or an Ecarin Clotting Time (ECT).[1][3][4] These assays are less susceptible to interference from direct thrombin inhibitors.
-
Consult reagent manufacturer's information: Check the specifications of your aPTT and PT reagents for known interactions with direct thrombin inhibitors.
-
Ensure proper sample handling: Adhere to strict protocols for plasma preparation and sample handling to minimize pre-analytical variability.
-
-
Issue 2: Low oral bioavailability observed in in vivo animal studies.
-
Question: I am observing very low and variable plasma concentrations of this compound after oral administration to my animal models. How can I improve this?
-
Answer: The low oral bioavailability of this compound, particularly in the presence of food, is a known issue due to its binding to trypsin.[5][6][7][8][9]
-
Troubleshooting Steps:
-
Fasting conditions: Administer this compound to animals that have been fasted to minimize the presence of food and reduce trypsin secretion.
-
Formulation strategies: Consider formulating this compound to protect it from trypsin binding. While a prodrug approach with LB30889 was explored without significant success in preclinical models, other formulation strategies could be investigated.
-
Alternative routes of administration: For initial proof-of-concept studies where oral bioavailability is a confounding factor, consider alternative routes of administration such as intravenous (IV) or intraperitoneal (IP) injection.
-
-
Issue 3: Precipitation of this compound in aqueous solutions.
-
Question: When I dilute my DMSO stock of this compound into my aqueous assay buffer, I observe precipitation. What can I do to prevent this?
-
Answer: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.
-
Troubleshooting Steps:
-
Optimize the dilution process: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Reduce the final concentration: If possible, lower the final concentration of this compound in the assay.
-
Use a co-solvent: In some cases, the addition of a small percentage of a biocompatible co-solvent to the aqueous buffer can improve solubility.
-
Test different buffers: The pH and composition of the aqueous buffer can influence solubility. Experiment with different buffer systems if feasible.
-
-
III. Data Presentation
Table 1: Comparative Potency of Direct Thrombin Inhibitors
| Inhibitor | Thrombin Inhibition Constant (Ki) (nM) |
| This compound | 0.02 |
| Melagatran | 1.3 |
| Argatroban | 4.5 |
This data is derived from in vitro studies and highlights the high potency of this compound.
IV. Experimental Protocols
Protocol 1: General Procedure for In Vitro Thrombin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against thrombin.
-
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Method:
-
Prepare a series of dilutions of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in all wells is constant and non-inhibitory (e.g., <0.1%).
-
Add 25 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of human α-thrombin solution (at a pre-determined optimal concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the percentage of thrombin inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protocol 2: General Procedure for Trypsin Binding Assessment
This protocol outlines a general method to investigate the interaction between this compound and trypsin.
-
Materials:
-
Bovine trypsin
-
Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, with CaCl2)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Method:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 20 µL of the diluted this compound or vehicle control to the wells.
-
Add 40 µL of bovine trypsin solution to each well and incubate for 30 minutes at 37°C to allow for potential binding.
-
Add 40 µL of the chromogenic trypsin substrate to initiate the reaction.
-
Measure the absorbance at 405 nm at various time points.
-
Calculate the rate of substrate hydrolysis and determine if this compound inhibits trypsin activity in a concentration-dependent manner.
-
V. Mandatory Visualization
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: General workflow for an in vitro thrombin inhibition assay.
Caption: Troubleshooting logic for inconsistent coagulation assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct thrombin inhibitor assays - Clinical Laboratory int. [clinlabint.com]
- 3. Methods for the monitoring of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? | Semantic Scholar [semanticscholar.org]
- 5. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. Improved Stability of Proline-Derived Direct Thrombin Inhibitors through Hydroxyl to Heterocycle Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational success stories: development of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
managing the food effect of LB30870 in in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the significant food effect observed with LB30870 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, selective, and direct inhibitor of thrombin, an important enzyme in the blood coagulation cascade.[1] It has been investigated as a potential oral anticoagulant for preventing and treating thromboembolic diseases.[1] In preclinical and clinical studies, it has demonstrated dose-dependent anticoagulant effects.[2]
Q2: What is a "food effect" in pharmacokinetic studies?
A2: A food effect refers to the alteration of a drug's bioavailability (the rate and extent of absorption) when it is administered with food, as compared to administration in a fasted state.[3][4] Food can impact drug absorption through various mechanisms, including delaying gastric emptying, changing gastric pH, and increasing bile salt secretion.[4] These effects can lead to increased, decreased, or delayed drug absorption, which can have significant clinical implications.[3]
Q3: What is the specific food effect observed with this compound?
A3: this compound exhibits a significant negative food effect. When administered to subjects in a fed state, the oral bioavailability is drastically reduced. A clinical study in healthy men demonstrated that when a 60 mg dose of this compound was administered with food, the total drug exposure (AUC) showed an 80% reduction compared to the fasting condition.[2] This substantial decrease in absorption is a critical factor to manage in both preclinical and clinical development.[2]
Q4: Why is it crucial to manage the food effect for this compound in in vivo studies?
A4: Managing the food effect is critical for two primary reasons:
-
Data Reproducibility: Failing to control the feeding status of animals will lead to high variability and poor reproducibility in pharmacokinetic (PK) and pharmacodynamic (PD) data.
-
Accurate Efficacy and Safety Assessment: The 80% reduction in exposure can lead to plasma concentrations falling below the therapeutic threshold, resulting in an underestimation of the compound's efficacy.[2] Conversely, inconsistent absorption could complicate safety and toxicity assessments.
Troubleshooting Guide
Problem: I am observing low or highly variable plasma concentrations of this compound in my in vivo study.
This is a common issue directly related to the compound's known negative food effect. Use the following guide to troubleshoot.
Step 1: Verify the Feeding Protocol Ensure a strict and consistent feeding protocol is in place. The most reliable approach for achieving consistent exposure with this compound is to dose the animals in a fasted state.
-
Fasting Duration: For rodents, an overnight fast (approximately 12-16 hours) with free access to water is standard.
-
Post-Dose Feeding: Standardize the time at which food is returned to the animals post-dosing (e.g., 2-4 hours).
Step 2: Review Dosing Procedures Confirm that the oral gavage or other administration techniques are being performed correctly and consistently across all animals to minimize variability unrelated to food.
Step 3: Analyze Study Design If your study requires dosing in a fed state, be aware that exposure will be significantly lower.[2] It may be necessary to use a much higher dose to achieve therapeutic concentrations, which should be determined in a preliminary dose-range finding study. For any pivotal efficacy or safety study, a crossover design is recommended to characterize the food effect accurately.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent results with this compound.
Quantitative Data Summary
The pharmacokinetic parameters of this compound following a single 60 mg oral dose in healthy male subjects under fasted and fed conditions are summarized below.
| Parameter | Fasted State | Fed State | % Change | Reference |
| AUC (Area Under the Curve) | High | ~80% Reduction | ↓ 80% | [2] |
| Cmax (Maximum Concentration) | Reached | Significantly Lower | ↓ | [2][6] |
| Tmax (Time to Cmax) | 1.3 - 3.0 h | Delayed | ↑ | [2][6] |
Data synthesized from published clinical study results.[2][6]
Experimental Protocols
Protocol: Assessing the Food Effect of this compound in a Rodent Model
This protocol outlines a standard crossover design to quantify the impact of food on the oral bioavailability of this compound.
1. Animals and Acclimatization:
-
Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Housing: House animals individually for at least 3 days before the study to acclimatize. Maintain a 12-hour light/dark cycle.
-
Diet: Provide standard rodent chow and water ad libitum during acclimatization.
2. Study Design:
-
Design: A randomized, two-period, two-sequence crossover design.
-
Groups:
-
Sequence 1 (n=8): Period 1 (Fasted) -> Washout -> Period 2 (Fed)
-
Sequence 2 (n=8): Period 1 (Fed) -> Washout -> Period 2 (Fasted)
-
-
Washout Period: A minimum of 7 days between periods to ensure complete drug clearance.
3. Dosing and Feeding Conditions:
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Period 1 (Fasted): Fast animals overnight (~16 hours) with free access to water. Administer this compound via oral gavage. Return food 4 hours post-dose.
-
Period 1 (Fed): Provide animals with a standard high-fat meal 30 minutes before dosing.[4][5] Administer this compound via oral gavage. Ensure food is available throughout the initial absorption phase.
4. Sample Collection:
-
Matrix: Plasma (using K2-EDTA as anticoagulant).
-
Time Points: Collect blood samples (approx. 200 µL) via tail vein or other appropriate method at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Processing: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until bioanalysis.
5. Bioanalysis:
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Calculate key PK parameters (Cmax, Tmax, AUC) for each animal in each period using non-compartmental analysis.
-
Statistically compare the parameters between the fasted and fed states to determine the magnitude of the food effect.
Experimental Workflow Diagram
References
- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and food effect of this compound, a novel direct thrombin inhibitor, after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bio-enabling strategies to mitigate the pharmaceutical food effect: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. celerion.com [celerion.com]
- 5. allucent.com [allucent.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming LB30870 Interference in Common Laboratory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential interference caused by LB30870 in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent, orally active, and selective direct inhibitor of thrombin, a key serine protease involved in the blood coagulation cascade.[1] By directly binding to thrombin, this compound blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.
Q2: In which common laboratory assays might I observe interference from this compound?
A2: Due to its nature as a small molecule and a potent enzyme inhibitor, this compound could potentially interfere with various assays, including but not limited to:
-
Enzymatic Assays: Particularly those involving serine proteases or where thrombin activity is measured.
-
Immunoassays (e.g., ELISA): Potential for non-specific binding or interference with antibody-antigen interactions.
-
Cell-Based Assays (e.g., Flow Cytometry, Cell Viability Assays): Potential to affect cell signaling pathways or induce cytotoxicity at high concentrations.
-
Protein Analysis (e.g., Western Blotting): Potential to alter protein expression levels or interact with detection reagents.
Q3: What are the general mechanisms by which a small molecule like this compound could interfere with an assay?
A3: Small molecules can interfere with assays through several mechanisms:
-
Direct interaction with assay components: Binding to antibodies, enzymes, or detection reagents.
-
Alteration of sample properties: Changing pH or ionic strength of buffers.
-
Non-specific binding: Adhering to plate surfaces or membranes, leading to high background.
-
Biological effects on cells: Inducing changes in protein expression, cell viability, or signaling pathways in cell-based assays.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: Inconsistent or unexpected results in my ELISA when samples contain this compound.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of this compound to the plate or antibodies. | 1. Increase the number and duration of wash steps.[2] 2. Optimize the blocking buffer by trying different agents (e.g., BSA vs. non-fat milk) or increasing the blocking time.[2] 3. Include a detergent like Tween-20 in the wash buffer to reduce non-specific interactions.[2] |
| Interference with antibody-antigen binding. | 1. Perform a spike and recovery experiment to assess matrix effects.[3] 2. If interference is observed, try diluting the sample to reduce the concentration of this compound while keeping the analyte concentration within the assay's dynamic range.[3] 3. Consider a sample pre-treatment step, such as solid-phase extraction, to remove small molecules like this compound. |
| Direct interaction of this compound with the enzyme conjugate (e.g., HRP). | 1. Run a control with only the enzyme conjugate and this compound to see if there is a direct effect on enzyme activity. 2. If interference is confirmed, investigate alternative detection systems that do not rely on the affected enzyme. |
Western Blotting
Issue: High background or non-specific bands on my Western blot when analyzing lysates from cells treated with this compound.
| Potential Cause | Troubleshooting Steps |
| This compound-induced changes in protein expression. | 1. Perform a dose-response and time-course experiment to determine if the observed changes are dependent on this compound concentration and treatment duration. 2. Include appropriate positive and negative controls to validate the specificity of the observed effects. |
| Non-specific binding of antibodies. | 1. Optimize the primary and secondary antibody concentrations.[4][5] 2. Increase the stringency of the wash steps by increasing the number of washes or the detergent concentration.[4] 3. Ensure the blocking step is sufficient; consider overnight blocking at 4°C.[4] |
| Sample degradation. | 1. Always add protease and phosphatase inhibitors to your lysis buffer.[5] 2. Prepare fresh lysates for each experiment and keep samples on ice.[5] |
Flow Cytometry
Issue: Altered cell viability or unexpected changes in marker expression in flow cytometry experiments with this compound-treated cells.
| Potential Cause | Troubleshooting Steps |
| Cytotoxic effects of this compound at high concentrations. | 1. Perform a cell viability assay (e.g., Trypan Blue exclusion, Annexin V/PI staining) to determine the cytotoxic concentration range of this compound for your specific cell type. 2. Titrate this compound to a non-toxic concentration for your experiments. |
| This compound-induced modulation of cell surface markers. | 1. Include a vehicle control (the solvent used to dissolve this compound) to distinguish the effects of the compound from the vehicle. 2. Perform a time-course experiment to understand the kinetics of marker expression changes. |
| Interference with fluorescent dyes. | 1. Run a control with unstained cells treated with this compound to check for any autofluorescence induced by the compound. 2. If using a viability dye, ensure its fluorescence is not quenched or enhanced by this compound by running a control with the dye and the compound in a cell-free system. |
Experimental Protocols
Key Experiment: Spike and Recovery for ELISA
This protocol helps determine if this compound interferes with the detection of a target analyte in an ELISA.
Methodology:
-
Prepare Samples:
-
Sample A: Standard diluent (assay buffer).
-
Sample B: Standard diluent + known high concentration of this compound.
-
Sample C: Standard diluent + known low concentration of this compound.
-
-
Spike Samples:
-
To each of the above samples (A, B, and C), add a known concentration of the analyte (the "spike"). The spike concentration should be in the mid-range of the standard curve.
-
-
Run ELISA:
-
Perform the ELISA according to the manufacturer's protocol with the spiked samples.
-
-
Calculate Recovery:
-
Recovery (%) = (Observed concentration in spiked sample / Expected concentration in spiked sample) x 100.
-
The expected concentration is the sum of the endogenous analyte concentration (if any) and the spike concentration.
-
Data Interpretation:
| Sample | This compound Concentration | Spiked Analyte Concentration (ng/mL) | Observed Analyte Concentration (ng/mL) | % Recovery |
| A | 0 µM | 10 | 9.8 | 98% |
| B | 100 µM | 10 | 7.5 | 75% |
| C | 10 µM | 10 | 9.5 | 95% |
A recovery of 80-120% is generally considered acceptable. In this example, the 100 µM concentration of this compound shows significant interference.
Visualizations
Signaling Pathway: The Coagulation Cascade
Caption: Simplified diagram of the coagulation cascade showing the inhibitory action of this compound on Thrombin.
Experimental Workflow: Troubleshooting Assay Interference
Caption: A general workflow for troubleshooting potential assay interference from a test compound like this compound.
Logical Relationship: Decision Tree for Identifying Interference Source
Caption: A decision tree to help identify the potential source of assay interference.
References
- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. cygnustechnologies.com [cygnustechnologies.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Protocol Refinement for Consistent LB30870 Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with the direct thrombin inhibitor, LB30870.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Anticoagulant Effect in In Vitro Assays (e.g., aPTT, PT) | 1. This compound Precipitation: Due to its physicochemical properties, this compound might precipitate in certain buffer conditions or at high concentrations. 2. Reagent Variability: Lot-to-lot variation in coagulation reagents can affect assay sensitivity. 3. Inaccurate Pipetting: Small volumes of potent inhibitors like this compound require precise pipetting. | 1. Solubility Check: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in aqueous buffers. Consider using a carrier solvent and vortexing thoroughly. Visually inspect for any precipitates. 2. Reagent Validation: Qualify new lots of reagents by running control samples with known inhibitor concentrations. 3. Pipetting Technique: Use calibrated pipettes and appropriate tips. For highly concentrated stock solutions, perform serial dilutions to minimize errors. |
| Lower than Expected Potency | 1. Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. 2. Thrombin Degradation: Improper storage or handling of thrombin can lead to loss of activity. 3. "Food Effect" in Cellular Assays: If working with cell media containing serum or other biological components, these may mimic the "food effect" observed in vivo by binding to this compound and reducing its availability.[1] | 1. Use Low-Binding Labware: Employ low-protein-binding microplates and tubes. 2. Thrombin Handling: Aliquot and store thrombin at -80°C. Avoid repeated freeze-thaw cycles. 3. Assay Buffer Optimization: If possible, conduct initial characterization in serum-free media or a simplified buffer system to establish baseline potency. |
| High Variability Between Replicates | 1. Incomplete Mixing: Inadequate mixing of this compound in the assay well can lead to localized concentration differences. 2. Temperature Fluctuations: Coagulation assays are sensitive to temperature changes. | 1. Mixing Procedure: Ensure thorough mixing after adding this compound to the plasma or reaction mixture. A brief, gentle vortex or trituration is recommended. 2. Temperature Control: Pre-warm all reagents and samples to 37°C and maintain this temperature throughout the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade. By binding directly to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation.
Q2: How does the potency of this compound compare to other direct thrombin inhibitors?
A2: this compound has been reported to be more potent than melagatran (B23205) and argatroban, with thrombin inhibition constants (Ki) in the low nanomolar range.
Q3: What are the key considerations for dissolving and storing this compound?
A3: It is recommended to dissolve this compound in a suitable organic solvent such as DMSO to create a stock solution. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous working solutions, prepare them fresh daily and be mindful of potential solubility issues.
Q4: Can I use standard coagulation assays like aPTT and PT to measure the activity of this compound?
A4: Yes, assays such as the activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT) are sensitive to the anticoagulant effects of direct thrombin inhibitors like this compound and will show a dose-dependent prolongation of clotting time. However, the linearity of these assays can vary. For more precise quantification, a dedicated thrombin inhibitor assay, such as a chromogenic anti-IIa assay, may be more suitable.
Q5: What is the "food effect" reported for this compound and how might it affect my in vitro experiments?
A5: In vivo studies have shown that the oral bioavailability of this compound is significantly reduced when taken with food, a phenomenon attributed to its binding to trypsin.[1] In in vitro settings, particularly in cell-based assays or when using complex biological matrices like serum, components within the media could potentially bind to this compound, reducing its effective concentration and apparent potency. It is important to be aware of this and consider the composition of your assay medium.
Experimental Protocols
Protocol: In Vitro Assessment of this compound Activity using Activated Partial Thromboplastin Time (aPTT) Assay
1. Objective: To determine the in vitro anticoagulant activity of this compound by measuring the prolongation of the aPTT in pooled human plasma.
2. Materials:
- This compound
- DMSO (for stock solution)
- Pooled Normal Human Plasma (citrated)
- aPTT reagent (containing a contact activator and phospholipids)
- 25 mM Calcium Chloride (CaCl2) solution
- Coagulometer
- Calibrated pipettes and low-binding tips
- Incubator/water bath at 37°C
3. Method:
- Prepare this compound Stock and Working Solutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in DMSO or an appropriate aqueous buffer to create a range of working concentrations.
- Sample Preparation:
- Thaw pooled normal human plasma at 37°C.
- In a coagulometer cuvette, add 90 µL of plasma.
- Add 10 µL of the this compound working solution or vehicle control (e.g., DMSO diluted in buffer) to the plasma.
- Mix gently and incubate for 3 minutes at 37°C.
- aPTT Measurement:
- Add 100 µL of pre-warmed aPTT reagent to the plasma-inhibitor mixture.
- Incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
- Initiate the clotting reaction by adding 100 µL of pre-warmed 25 mM CaCl2.
- The coagulometer will automatically measure the time to clot formation in seconds.
- Data Analysis:
- Record the clotting times for each this compound concentration.
- Plot the aPTT (in seconds) against the final this compound concentration.
Expected Results: A dose-dependent increase in the aPTT is expected with increasing concentrations of this compound.
| This compound Concentration (nM) | Expected aPTT (seconds) |
| 0 (Vehicle Control) | 28 - 35 |
| 10 | 40 - 50 |
| 50 | 60 - 80 |
| 100 | 90 - 120 |
| 200 | > 150 |
| Note: These are illustrative values. Actual results will vary depending on the specific reagents and plasma used. |
Mandatory Visualizations
Thrombin Signaling Pathway
Caption: Thrombin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for aPTT Assay
Caption: Standard workflow for assessing this compound activity using the aPTT assay.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent this compound experimental results.
References
minimizing variability in animal studies with LB30870
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving LB30870, a potent and selective direct thrombin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a direct thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[1] Its high potency is demonstrated by a low thrombin inhibition constant (Ki) of 0.02 nM.[1] this compound exhibits rapid association and slow dissociation from thrombin, contributing to its anticoagulant effect.[1]
Q2: What are the known pharmacokinetic properties of this compound?
A2: Key pharmacokinetic parameters for this compound have been characterized in both preclinical and human studies. In healthy men, after oral administration, the time to reach maximum plasma concentration (Tmax) ranges from 1.3 to 3.0 hours, with a mean terminal half-life (t1/2) of 2.8 to 4.1 hours.[2] However, researchers should be aware of the high inter-subject variability in pharmacokinetic parameters, with coefficients of variation (CV) reported to be 31–77% for the area under the curve (AUC) and 21–66% for the maximum concentration (Cmax).[3]
Q3: Is there a significant food effect with this compound administration?
A3: Yes, a very significant food effect has been observed. In human studies, administration of this compound in a fed state resulted in an 80% reduction in AUC compared to a fasting state.[2] This is a critical factor to control in animal studies to minimize variability. The negative food effect may be attributed to the binding of this compound to trypsin.[4]
Q4: Are there any prodrugs of this compound available to improve oral bioavailability?
A4: A double prodrug, LB30889, was developed to improve the oral absorption of this compound. However, it exhibited species-specific differences in pharmacokinetics and did not demonstrate improved oral bioavailability over this compound in rats or dogs.[1]
Troubleshooting Guide: Minimizing Variability
Issue: High variability in plasma concentrations of this compound between animals.
| Potential Cause | Troubleshooting Steps |
| Food Intake | Ensure strict control over the feeding schedule of the animals. Due to the significant negative food effect, it is highly recommended to administer this compound to fasted animals.[2] Standardize the fasting period across all experimental groups. |
| Dosing Formulation | The formulation of this compound can impact its dissolution and absorption. Ensure the compound is fully solubilized before administration. While different hydrate (B1144303) forms exist, one form is expected to predominate in an aqueous environment.[4] Use a consistent and validated vehicle for all administrations. |
| Animal Strain and Sex | Different strains of the same animal species can exhibit metabolic and physiological differences that may affect drug pharmacokinetics. Use a single, well-characterized strain for your studies. Report the strain, sex, and age of the animals in your experimental records. |
| Biological Variability | Inherent biological differences between individual animals can contribute to variability.[5][6] Ensure adequate sample sizes to account for this and use appropriate statistical methods to analyze the data. Randomize animals to treatment groups. |
| Experimental Procedures | Inconsistencies in dosing technique (e.g., gavage), blood sampling times, and sample processing can introduce significant variability. Ensure all personnel are thoroughly trained on standardized procedures. |
Issue: Inconsistent anticoagulant effect observed in efficacy studies.
| Potential Cause | Troubleshooting Steps |
| Variable Drug Exposure | As noted above, inconsistent plasma concentrations will lead to variable pharmacodynamic effects. Address the potential causes of pharmacokinetic variability first. |
| Timing of Pharmacodynamic Assessments | The anticoagulant effect will correlate with the plasma concentration of this compound. Conduct pharmacodynamic measurements (e.g., aPTT, INR) at consistent time points relative to drug administration, ideally around the expected Tmax (1.3-3.0 hours post-dose in humans).[2] |
| Assay Variability | Ensure that the coagulation assays used are validated and have low intra- and inter-assay variability. Run quality controls with each batch of samples. The activated partial thromboplastin (B12709170) time (aPTT) and international normalized ratio (INR) have been shown to be concentration-dependent.[2] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Men (Single Oral Doses)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| 15 mg | 18.9 ± 8.0 | 1.3 (0.8-3.0) | 48.8 ± 15.3 | 2.8 ± 0.5 |
| 30 mg | 49.3 ± 14.9 | 2.0 (1.0-3.0) | 162 ± 50 | 3.3 ± 0.6 |
| 60 mg | 126 ± 26 | 3.0 (1.5-4.0) | 511 ± 204 | 4.1 ± 1.0 |
| 120 mg | 303 ± 104 | 3.0 (1.5-4.0) | 1340 ± 540 | 3.8 ± 0.5 |
| 240 mg | 630 ± 413 | 2.0 (1.5-3.0) | 2660 ± 1230 | 3.5 ± 0.4 |
| Data presented as mean ± SD for Cmax, AUC, and t1/2, and median (range) for Tmax. Data extracted from studies in healthy men.[2][3] |
Table 2: Antithrombotic Efficacy (ED50) in a Rat Venous Stasis Model
| Compound | ED50 (intravenous bolus + infusion) |
| This compound | 50 µg/kg + 2 µg/kg/min |
| Melagatran | 35 µg/kg + 1.4 µg/kg/min |
| Enoxaparin | 200 µg/kg + 8.3 µg/kg/min |
| ED50 is the dose required to achieve 50% reduction in wet clot weight.[1] |
Experimental Protocols
Protocol 1: Oral Dosing in a Fasted Rodent Model
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the experiment.
-
Fasting: Withhold food for a standardized period (e.g., 12 hours) overnight before dosing. Ensure free access to water.
-
Formulation Preparation: Prepare the this compound formulation in a validated vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Ensure the compound is completely dissolved or suspended uniformly.
-
Dosing: Administer the formulation accurately via oral gavage. The volume should be based on the most recent body weight of each animal.
-
Post-Dosing: Return animals to their cages. Continue to withhold food for a defined period post-dosing (e.g., 2 hours) to ensure consistent absorption.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) for pharmacokinetic analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a direct thrombin inhibitor.
Caption: Standard experimental workflow for an this compound animal study.
Caption: Troubleshooting logic for addressing variability in this compound studies.
References
- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and food effect of this compound, a novel direct thrombin inhibitor, after single oral doses in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systematic heterogenisation to improve reproducibility in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do multiple experimenters improve the reproducibility of animal studies? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Thrombin Inhibitory Activity of LB30870
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro thrombin inhibitory activity of the novel direct thrombin inhibitor, LB30870, with established anticoagulants, argatroban (B194362) and dabigatran (B194492). The information presented herein is supported by experimental data from published literature to assist researchers in evaluating the potential of this compound as a therapeutic agent.
Quantitative Comparison of Thrombin Inhibitors
The following table summarizes the key in vitro parameters for this compound, argatroban, and dabigatran, highlighting their potency and selectivity in inhibiting thrombin.
| Parameter | This compound | Argatroban | Dabigatran |
| Thrombin Inhibition Constant (Ki) | 0.02 nM[1] | 4.5 nM[1] | 4.5 nM[2] |
| Inhibition of Thrombin-Induced Platelet Aggregation (IC50) | Not Reported | 12 nM (aggregation), 33 nM (TXB2 release) | 10 nM[2] |
| Inhibition of Thrombin Generation (ETP IC50) | Not Reported | Not Reported | 0.56 µM[2] |
| Effect on Clotting Times (Concentration to double) | |||
| aPTT | Not Reported | Not Reported | 0.23 µM[2] |
| PT | Not Reported | Not Reported | 0.83 µM[2] |
| ECT | Not Reported | Not Reported | 0.18 µM[2] |
| Selectivity against other Serine Proteases | >1000-fold (except for trypsin)[1] | Highly selective for thrombin[3] | Highly selective for thrombin |
Note: The Ki values for this compound and argatroban are from a direct comparative study, providing a strong basis for potency assessment.[1] The data for dabigatran is from a separate study and is presented for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Thrombin Inhibition Assay (Chromogenic Substrate Method)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of thrombin.
-
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and a carrier protein like BSA)
-
Test compounds (this compound, argatroban, dabigatran) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of the test compounds to the wells containing thrombin and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the residual thrombin activity.
-
Calculate the percentage of thrombin inhibition for each compound concentration relative to a control (thrombin without inhibitor).
-
Determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) by fitting the data to a suitable dose-response curve.
-
Activated Partial Thromboplastin Time (aPTT) Assay
This clotting assay assesses the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade.
-
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compounds
-
Coagulometer
-
-
Procedure:
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of PPP with a specific concentration of the test compound.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact-dependent factors.
-
Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for clot formation.
-
The prolongation of the clotting time in the presence of the inhibitor is a measure of its anticoagulant activity.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Thrombin signaling and inhibition.
Caption: Chromogenic thrombin inhibition assay workflow.
References
- 1. Antithrombotic effects of this compound, a potent, orally active, selective and direct thrombin inhibitor, and pharmacokinetics of its prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Direct Thrombin Inhibitors: LB30870 vs. Melagatran and Argatroban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of three direct thrombin inhibitors: LB30870, a novel investigational compound, and two established agents, melagatran (B23205) and argatroban (B194362). The information presented is collated from preclinical studies and is intended to provide an objective performance comparison supported by experimental data.
Executive Summary
Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin, thereby blocking its interaction with its substrates. This guide focuses on a head-to-head comparison of this compound, melagatran, and argatroban, evaluating their potency in inhibiting thrombin both in purified enzyme assays and in more complex biological systems. The data presented herein demonstrates that this compound is a significantly more potent inhibitor of thrombin than both melagatran and argatroban.
Data Presentation
In Vitro Efficacy: Thrombin Inhibition
The primary measure of efficacy for a direct thrombin inhibitor is its ability to inhibit the enzymatic activity of thrombin. This is quantified by the inhibition constant (Ki), where a lower value indicates a more potent inhibitor.
| Compound | Thrombin Inhibition Constant (Ki) (nM) |
| This compound | 0.02 [1] |
| Melagatran | 1.3[1] |
| Argatroban | 4.5[1] |
Lower Ki values indicate higher potency.
In Vivo Efficacy: Antithrombotic Activity
The antithrombotic efficacy of these compounds was evaluated in a rat venous stasis model. The effective dose required to reduce thrombus weight by 50% (ED50) was determined.
| Compound | ED50 in Rat Venous Stasis Model (µg/kg + µg/kg/min) |
| Melagatran | 35 + 1.4[1] |
| This compound | 50 + 2 [1] |
Note: While this compound shows a slightly higher ED50 in this specific study, its significantly lower Ki value suggests superior intrinsic potency.
Clot-Bound Thrombin Inhibition
The ability to inhibit thrombin that is already bound to a fibrin (B1330869) clot is a crucial characteristic for an effective anticoagulant. Preclinical data indicates that this compound is more effective than both melagatran and argatroban at inhibiting plasma clot-bound thrombin.[1]
Experimental Protocols
Thrombin Inhibition Assay (Determination of Ki)
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate. The change in absorbance over time is used to determine the rate of substrate cleavage, and from this, the inhibition constant (Ki) is calculated.
Detailed Methodology:
-
Reagents and Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and polyethylene (B3416737) glycol)
-
Test compounds (this compound, melagatran, argatroban) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure: a. A series of dilutions of the test compounds are prepared in the assay buffer. b. In the wells of a microplate, the test compound dilutions are mixed with a fixed concentration of human thrombin. c. The plate is incubated for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. d. The enzymatic reaction is initiated by adding the chromogenic substrate to each well. e. The absorbance at 405 nm is measured kinetically over time using a microplate reader. f. The initial reaction velocities (rates of substrate cleavage) are calculated from the linear portion of the absorbance versus time curves.
-
Data Analysis: a. The inhibition constant (Ki) for competitive inhibitors is determined by fitting the data to the Morrison equation or by using the Cheng-Prusoff equation, which relates the Ki to the IC50 (the concentration of inhibitor that produces 50% inhibition) and the Michaelis-Menten constant (Km) of the substrate.
Rat Venous Stasis Thrombosis Model (Determination of ED50)
Principle: This in vivo model assesses the antithrombotic efficacy of a compound by inducing the formation of a thrombus in a ligated vein of an anesthetized rat. The ability of the test compound to reduce the weight of the resulting thrombus is measured.
Detailed Methodology:
-
Animals and Anesthesia:
-
Male Sprague-Dawley rats are used.
-
Animals are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium).
-
-
Surgical Procedure: a. A midline abdominal incision is made to expose the inferior vena cava (IVC). b. All side branches of the IVC are ligated. c. Two loose ligatures are placed around the IVC, just below the renal veins. d. The test compound or vehicle is administered intravenously (e.g., via the femoral vein) as a bolus followed by a continuous infusion. e. After a set period of drug administration, the two ligatures around the IVC are tightened to induce complete stasis. f. A thrombogenic stimulus (e.g., a small amount of thrombin or collagen) may be injected into the ligated segment to ensure consistent thrombus formation. g. The abdominal cavity is temporarily closed, and the stasis is maintained for a specific duration (e.g., 15-30 minutes).
-
Thrombus Evaluation: a. The ligated segment of the IVC is excised. b. The thrombus is carefully removed from the vein segment and blotted to remove excess blood. c. The wet weight of the thrombus is measured.
-
Data Analysis: a. The percentage inhibition of thrombus formation for each dose group is calculated relative to the vehicle-treated control group. b. The ED50 value, the dose that produces 50% inhibition of thrombus formation, is determined by non-linear regression analysis of the dose-response curve.
Clot-Bound Thrombin Inhibition Assay
Principle: This assay evaluates the ability of an inhibitor to neutralize the enzymatic activity of thrombin that is incorporated into a pre-formed fibrin clot.
Detailed Methodology:
-
Reagents and Materials:
-
Human fibrinogen
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer
-
Test compounds
-
96-well microplate with a filter bottom
-
-
Procedure: a. Fibrin clots are formed in the wells of the filter plate by adding thrombin to a solution of fibrinogen. b. The clots are thoroughly washed with buffer to remove any unbound thrombin. c. The test compounds at various concentrations are added to the wells containing the fibrin clots and incubated. d. After the incubation period, the chromogenic substrate is added to each well. e. The plate is incubated, and the residual activity of the clot-bound thrombin is measured by monitoring the change in absorbance at 405 nm.
-
Data Analysis: a. The percentage inhibition of clot-bound thrombin activity is calculated for each inhibitor concentration relative to a control with no inhibitor. b. The IC50 value, the concentration of inhibitor that produces 50% inhibition, is determined from the concentration-response curve.
Mandatory Visualizations
Conclusion
The preclinical data strongly suggest that this compound is a highly potent direct thrombin inhibitor, demonstrating significantly greater in vitro inhibitory activity against thrombin compared to melagatran and argatroban.[1] Its efficacy in inhibiting clot-bound thrombin further underscores its potential as a powerful anticoagulant. While the in vivo data from the rat venous stasis model shows a comparable ED50 to melagatran, the marked difference in intrinsic potency (Ki) suggests that this compound may offer a wider therapeutic window. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in thromboembolic disorders.
References
Head-to-Head In Vivo Comparison: LB30870 vs. Warfarin in Preclinical Models
An Objective Analysis of Antithrombotic Efficacy and Safety
For researchers and professionals in drug development, the landscape of anticoagulant therapy is continually evolving. This guide provides a detailed, data-driven comparison of LB30870, a novel direct thrombin inhibitor, and warfarin (B611796), the long-standing vitamin K antagonist, based on available in vivo preclinical data. While direct comparative studies are limited, this document synthesizes findings from independent research to offer a parallel assessment of their performance in rat models of venous thrombosis.
Executive Summary
This guide presents an indirect comparison of the antithrombotic efficacy and safety of this compound and warfarin based on data from separate in vivo studies in rat models of venous thrombosis. This compound, a potent and selective direct thrombin inhibitor, has demonstrated dose-dependent antithrombotic effects. Warfarin, a vitamin K antagonist, has a well-established dose-response relationship for its antithrombotic and hemorrhagic effects. This document provides a detailed examination of their mechanisms of action, experimental protocols, and a quantitative comparison of their efficacy and safety profiles.
Mechanism of Action
The fundamental difference in the anticoagulant effects of this compound and warfarin lies in their distinct mechanisms of action.
This compound is a direct thrombin inhibitor. It binds directly to the active site of thrombin (Factor IIa), a key enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation. Its action is immediate and independent of cofactors.
Warfarin , on the other hand, is a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the gamma-carboxylation and activation of several clotting factors, namely Factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. The anticoagulant effect of warfarin has a delayed onset as it depends on the depletion of existing circulating active clotting factors.
Caption: Warfarin's mechanism of action involves the inhibition of Vitamin K Epoxide Reductase.
In Vivo Efficacy Comparison
The following tables summarize the antithrombotic efficacy of this compound and warfarin as reported in separate studies utilizing a rat venous stasis model. It is important to note that these are not from a head-to-head study, and experimental conditions may have varied.
Table 1: Antithrombotic Efficacy of this compound in a Rat Venous Stasis Model
| Compound | Administration Route | Dosing Regimen | Efficacy Endpoint | Result |
| This compound | Intravenous bolus + infusion | 50 µg/kg + 2 µg/kg/min | ED50 (Thrombus weight reduction) | 50 µg/kg + 2 µg/kg/min |
Table 2: Antithrombotic Efficacy of Warfarin in a Rat Venous Thrombosis Model
| Compound | Administration Route | Dosing Regimen | Efficacy Endpoint | Result |
| Warfarin | Oral | Not specified dose to achieve target INR | ~65% inhibition of thrombus formation | INR of 3.0 |
| Warfarin | Oral | 0.1-0.18 mg/kg for 10 days | Reduction in thrombus weight | Dose-dependent reduction |
In Vivo Safety Profile: Bleeding Risk
A critical aspect of anticoagulant therapy is the associated bleeding risk.
This compound: The available study notes that no significant bleeding problems were observed with this compound at doses up to two times its ED80 in rats.
Warfarin: Warfarin is known to cause dose-related increases in bleeding indices. In rat models, hemorrhagic events are a noted complication, particularly at higher doses. One study reported that all hemorrhagic animals had Factor II levels below 15%.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data.
This compound: Rat Venous Stasis Model
Caption: Experimental workflow for the rat venous stasis model used to evaluate this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Anesthesia: Animals were anesthetized.
-
Surgical Procedure: A midline laparotomy was performed to expose the inferior vena cava (IVC). All side branches of the IVC between the renal veins and the iliac bifurcation were ligated.
-
Drug Administration: this compound was administered as an intravenous bolus followed by a continuous infusion.
-
Thrombosis Induction: Venous stasis was induced by occluding the IVC.
-
Thrombus Evaluation: After a set period, the ligated segment of the IVC was excised, and the formed thrombus was collected and weighed.
-
Efficacy Determination: The dose of this compound that produced a 50% reduction in thrombus weight (ED50) was calculated.
Warfarin: Rat Venous Thrombosis Model
Caption: Generalized experimental workflow for evaluating warfarin in a rat venous thrombosis model.
Methodology:
-
Animal Model: Rats (strain may vary between studies).
-
Drug Administration: Warfarin was administered orally, typically for several consecutive days to allow for the depletion of vitamin K-dependent clotting factors and to reach a stable anticoagulant effect. Doses ranged from 0.1 to 0.18 mg/kg in some studies.
-
Coagulation Monitoring: Prothrombin time (PT) and International Normalized Ratio (INR) were monitored to assess the level of anticoagulation.
-
Thrombosis Induction: A venous thrombosis model, such as the inferior vena cava ligation model, was used.
-
Thrombus Evaluation: The extent of thrombus formation was quantified, often by measuring the weight of the thrombus.
-
Safety Evaluation: Bleeding risk was assessed, for example, by observing spontaneous hemorrhage or by using a tail transection model to measure bleeding time.
Discussion and Conclusion
This comparative guide, based on an indirect analysis of available preclinical data, highlights the distinct profiles of this compound and warfarin.
This compound exhibits a potent, dose-dependent antithrombotic effect in a rat model of venous thrombosis. As a direct thrombin inhibitor, its mechanism is targeted and its safety profile in the reported study appears favorable, with a lack of significant bleeding at effective doses.
Warfarin demonstrates a clear dose-response relationship for its antithrombotic effects, which are correlated with the depletion of specific clotting factors. However, its therapeutic window is narrow, and the risk of bleeding is a significant consideration, as demonstrated in various rat models.
Limitations: The primary limitation of this comparison is the absence of a direct head-to-head in vivo study. The data presented are from separate studies, and subtle differences in experimental protocols could influence the outcomes.
Future Directions: A direct, head-to-head in vivo study comparing this compound and warfarin in a standardized venous thrombosis model would be invaluable. Such a study should include comprehensive assessments of efficacy (thrombus inhibition at various doses), safety (bleeding time, spontaneous hemorrhage), and pharmacokinetics/pharmacodynamics (PK/PD) to provide a definitive comparative profile of these two anticoagulants.
This guide serves as a valuable resource for researchers by consolidating and comparing the available preclinical in vivo data for this compound and warfarin, thereby informing future research and development in the field of anticoagulation.
LB30870 Versus Other Direct Thrombin Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct thrombin inhibitors (DTIs) represent a significant class of anticoagulants that directly bind to and inhibit the activity of thrombin, the final enzyme in the coagulation cascade. This guide provides a comparative analysis of LB30870, a potent direct thrombin inhibitor, against other established DTIs, including dabigatran, argatroban, melagatran, and bivalirudin. The following sections present a compilation of in vitro and in vivo efficacy data, human pharmacokinetic profiles, and detailed experimental methodologies to offer a comprehensive resource for researchers in the field of antithrombotic drug development.
Data Presentation
In Vitro Efficacy: Thrombin Inhibition
The potency of direct thrombin inhibitors is primarily determined by their thrombin inhibition constant (Ki), with a lower Ki value indicating higher potency. This compound demonstrates significantly higher potency compared to other direct thrombin inhibitors.
| Compound | Thrombin Inhibition Constant (Ki) (nM) |
| This compound | 0.02 [1][2][3] |
| Dabigatran | 4.5 |
| Argatroban | 4.5[1][2][3] |
| Melagatran | 1.3[1][2][3] |
| Bivalirudin | ~1.9 (Kd) |
In Vivo Efficacy: Rat Venous Stasis Model
The antithrombotic efficacy of this compound was evaluated in a rat venous stasis model, a standard preclinical model to assess the in vivo effect of anticoagulants. The effective dose 50 (ED50) is the dose required to achieve 50% of the maximum effect.
| Compound | ED50 in Rat Venous Stasis Model (µg/kg + µg/kg/min) |
| This compound | 50 + 2 [1][2] |
| Melagatran | 35 + 1.4[1][2] |
Human Pharmacokinetic Parameters
The pharmacokinetic profiles of these direct thrombin inhibitors in humans are crucial for determining dosing regimens and predicting their clinical behavior.
| Parameter | This compound | Dabigatran | Argatroban | Bivalirudin | Melagatran |
| Route of Administration | Oral | Oral | Intravenous | Intravenous | Oral (as Ximelagatran) |
| Cmax (ng/mL) | 123 (at 120 mg dose)[4] | ~100-150 (for 150 mg dose) | Dose-dependent | Dose-dependent | ~150-200 (after 36 mg Ximelagatran) |
| Tmax (hours) | 1.3 - 3.0[4][5] | 1.0 - 2.0 | 1 - 3 | ~0.3 | 2.0 - 3.0 |
| Half-life (hours) | 2.8 - 4.1[4][5] | 12 - 17 | 0.65 - 0.85 | ~0.4 | 3 - 5 |
| Oral Bioavailability (%) | ~25% in rats, 15% in monkeys[4] | 6.5 | N/A | N/A | ~20 (as Ximelagatran) |
Experimental Protocols
Determination of Thrombin Inhibition Constant (Ki)
The Ki value, representing the dissociation constant of the enzyme-inhibitor complex, is a measure of the inhibitor's potency. A common method for its determination is through a chromogenic substrate assay.
Principle: The assay measures the ability of an inhibitor to compete with a chromogenic substrate for the active site of thrombin. The rate of color development from the cleavage of the substrate is inversely proportional to the inhibitor's potency.
General Protocol:
-
Reagents and Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A fixed concentration of human α-thrombin is pre-incubated with varying concentrations of the test inhibitor in the wells of a microplate.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time is measured using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The initial reaction velocities are calculated from the linear portion of the absorbance-time curves.
-
The Ki value is then determined by fitting the data to the Morrison equation for tight-binding inhibitors or the Cheng-Prusoff equation for competitive inhibitors.
-
Rat Venous Stasis Model of Thrombosis
This in vivo model is widely used to evaluate the antithrombotic efficacy of anticoagulant drugs.
Principle: The model mimics venous thrombosis by inducing blood stasis in a ligated segment of a vein, often accompanied by a hypercoagulable state. The efficacy of the test compound is assessed by its ability to reduce the weight of the resulting thrombus.
General Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Procedure:
-
The rats are anesthetized.
-
A midline abdominal incision is made to expose the inferior vena cava (IVC).
-
Two loose ligatures are placed around the IVC, just below the renal veins.
-
A thrombogenic stimulus (e.g., injection of a procoagulant like thrombin or tissue factor, or vessel wall injury) may be introduced.
-
The test compound (e.g., this compound) or vehicle is administered intravenously or orally at various doses.
-
After a set period, the ligatures are tightened to induce complete stasis.
-
After a defined period of stasis (e.g., 15-30 minutes), the ligated segment of the IVC is excised.
-
The thrombus is carefully removed from the vein segment, blotted to remove excess blood, and weighed.
-
The ED50 is calculated as the dose of the compound that causes a 50% reduction in thrombus weight compared to the vehicle-treated group.
-
Mandatory Visualization
Caption: Mechanism of action of direct thrombin inhibitors in the coagulation cascade.
Caption: Typical experimental workflow for the preclinical and early clinical development of a direct thrombin inhibitor.
Conclusion
This compound emerges as a highly potent direct thrombin inhibitor with strong in vitro and in vivo efficacy. Its thrombin inhibition constant (Ki) is markedly lower than that of other established direct thrombin inhibitors, indicating a superior inhibitory potential at the molecular level. While its in vivo efficacy in the rat venous stasis model is comparable to melagatran, its pharmacokinetic profile in humans, particularly the significant food effect on its bioavailability, may present challenges for clinical development. Further research and clinical trials would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in comparison to currently available anticoagulants. The absence of this compound in the current public pipeline of LG Chem (formerly LG Life Sciences) may suggest that its clinical development has been discontinued. This comparative guide provides a valuable resource for researchers to understand the pharmacological landscape of direct thrombin inhibitors and to inform the development of next-generation anticoagulants.
References
- 1. benchchem.com [benchchem.com]
- 2. A new experimental model of venous thrombosis in rats involving partial stasis and slight endothelium alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 4. Life Science | Business Areas | Company Introduction | Company | LG Chem [lgchem.com]
- 5. Life Science | Business Areas | Company Introduction | Company | LG Chem [lgchem.com]
Assessing the Specificity of LB30870 Against Other Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of LB30870, a direct thrombin inhibitor, against other serine proteases. The information is compiled from available scientific literature to assist researchers and drug development professionals in evaluating its potential therapeutic applications.
Executive Summary
This compound is a potent and highly selective direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] Available data indicates a high degree of selectivity for thrombin over other serine proteases, a critical attribute for minimizing off-target effects and enhancing the safety profile of an anticoagulant. This guide presents the available quantitative data on the inhibitory activity of this compound and compares it with other known thrombin inhibitors. Furthermore, it outlines the typical experimental protocols for assessing protease inhibitor specificity.
Data Presentation
Table 1: Inhibition Constants (Ki) of Direct Thrombin Inhibitors
| Inhibitor | Thrombin Ki (nM) | Reference |
| This compound | 0.02 | [1] |
| Melagatran | 1.3 | [1] |
| Argatroban | 4.5 | [1] |
Table 2: Selectivity Profile of this compound Against Other Serine Proteases
While specific inhibition constants (Ki) for this compound against a broad panel of serine proteases are not publicly available in the reviewed literature, a selectivity ratio of over 1000 has been reported for other serine proteases, with the notable exception of trypsin.[1] This high selectivity ratio indicates that significantly higher concentrations of this compound are required to inhibit other serine proteases compared to thrombin.
| Serine Protease | This compound Inhibition | Comments |
| Trypsin | Inhibition observed | The affinity for trypsin is a known characteristic and has been linked to a food-effect on the oral bioavailability of this compound. |
| Factor Xa | Selectivity ratio > 1000 | Highly selective for thrombin over Factor Xa. |
| Plasmin | Selectivity ratio > 1000 | Highly selective for thrombin over plasmin. |
| Kallikrein | Selectivity ratio > 1000 | Highly selective for thrombin over kallikrein. |
Visualizations
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the central role of thrombin (Factor IIa) in the coagulation cascade, highlighting why selective inhibition is a key therapeutic strategy.
Caption: The Coagulation Cascade and the inhibitory action of this compound on Thrombin.
Experimental Workflow: Determining Protease Inhibitor Specificity
This diagram outlines a typical workflow for assessing the specificity of a protease inhibitor like this compound.
Caption: Workflow for determining the specificity of a protease inhibitor.
Experimental Protocols
The determination of inhibition constants (Ki) and selectivity of protease inhibitors involves standardized enzymatic assays. Below is a generalized protocol based on common practices in the field.
Determination of IC50 and Ki Values for Serine Protease Inhibition
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific serine protease by 50% (IC50) and to calculate the inhibition constant (Ki).
Materials:
-
Test Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Serine Proteases: A panel of purified serine proteases (e.g., thrombin, trypsin, Factor Xa, plasmin, tissue kallikrein).
-
Substrates: Specific chromogenic or fluorogenic substrates for each protease.
-
Assay Buffer: Buffer appropriate for the specific protease, maintaining optimal pH and ionic strength.
-
Microplate Reader: Capable of measuring absorbance or fluorescence.
-
96-well Microplates: Non-binding surface plates are recommended.
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of each serine protease and its corresponding substrate in the assay buffer.
-
The final concentration of the enzyme should be in the linear range of the assay, and the substrate concentration is typically at or near its Michaelis-Menten constant (Km).
-
-
Inhibitor Dilution Series:
-
Prepare a serial dilution of the test inhibitor (this compound) in the assay buffer. A typical starting concentration might be in the micromolar range, with 2- to 3-fold dilutions.
-
-
Assay Protocol:
-
To each well of the microplate, add the assay buffer.
-
Add a fixed volume of the enzyme solution to each well, except for the blank controls.
-
Add the serially diluted inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The readings are taken at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Km of the substrate for the enzyme.
-
Selectivity Ratio Calculation:
The selectivity of an inhibitor for a target enzyme over other enzymes is determined by calculating the ratio of the Ki values:
Selectivity Ratio = Ki (off-target enzyme) / Ki (target enzyme)
A higher selectivity ratio indicates a more specific inhibitor for the target enzyme. For this compound, the selectivity ratio for most serine proteases over thrombin is reported to be greater than 1000.[1]
References
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of LB30870, a potent and selective direct thrombin inhibitor, with other related serine proteases. The data presented is intended for researchers, scientists, and drug development professionals working in the fields of anticoagulation and protease inhibitor development.
Introduction to this compound
This compound is a direct thrombin inhibitor that has demonstrated significant antithrombotic activity. Its efficacy is intrinsically linked to its high affinity and selectivity for thrombin, a key serine protease in the blood coagulation cascade. A critical aspect of the drug development process for any enzyme inhibitor is the characterization of its cross-reactivity profile to assess potential off-target effects.
Coagulation Cascade and the Role of Thrombin
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Thrombin (Factor IIa) plays a central role by converting fibrinogen to fibrin. Many serine proteases are involved in this cascade, including Factor Xa, Factor IXa, Factor VIIa, and activated protein C (APC). Due to structural similarities among the active sites of these enzymes, inhibitors designed to target one may inadvertently inhibit others, leading to undesirable side effects.
Caption: Simplified diagram of thrombin's role in the coagulation cascade.
Cross-Reactivity Profile of this compound
Experimental data indicates that this compound is a highly selective inhibitor of thrombin. A study published in Bioorganic & Medicinal Chemistry Letters reported the thrombin inhibition constant (Ki) and its selectivity against other serine proteases.
| Enzyme | Inhibition Constant (Ki) (nM) | Selectivity vs. Thrombin |
| Thrombin | 0.02 | 1x |
| Trypsin | Not explicitly quantified, but noted as an exception to the >1000-fold selectivity. | < 1000x |
| Other Serine Proteases | > 20 | > 1000x |
Table 1: Cross-Reactivity of this compound with Related Serine Proteases. Data sourced from literature indicates a high degree of selectivity for thrombin over other serine proteases, with the exception of trypsin[1].
The selectivity ratio for this compound against a panel of other serine proteases was found to be greater than 1000, highlighting its specific inhibitory action on thrombin[1]. However, trypsin was noted as an exception to this high selectivity, suggesting a greater potential for off-target inhibition compared to other tested proteases[1]. Unfortunately, the precise Ki value for trypsin was not provided in the available literature.
Experimental Protocols
The determination of the inhibition constants (Ki) for this compound against various serine proteases is crucial for establishing its selectivity profile. A generalized experimental workflow for such an assay is outlined below.
Caption: General workflow for determining enzyme inhibition constants.
Detailed Methodology for Serine Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against a panel of serine proteases (e.g., thrombin, trypsin, Factor Xa, plasmin).
Materials:
-
Purified serine proteases
-
This compound
-
Specific chromogenic or fluorogenic substrates for each enzyme
-
Assay buffer (e.g., Tris-HCl or HEPES at physiological pH)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of each serine protease, this compound, and the corresponding substrate in the appropriate assay buffer.
-
Perform serial dilutions of this compound to obtain a range of concentrations for testing.
-
-
Enzyme Inhibition Assay:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the diluted this compound solutions to the respective wells. Include a control well with no inhibitor.
-
Add the specific serine protease solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Determine the initial reaction velocities from the linear portion of the kinetic curves for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme's activity.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for that substrate.
-
Conclusion
This compound is a highly potent and selective direct thrombin inhibitor, demonstrating over 1000-fold selectivity against a range of other serine proteases. While it exhibits some cross-reactivity with trypsin, the high degree of selectivity for thrombin underscores its potential as a targeted anticoagulant therapeutic. Further studies to precisely quantify the inhibition of trypsin would provide a more complete understanding of its off-target activity profile. The experimental protocols outlined provide a standard methodology for assessing the cross-reactivity of enzyme inhibitors, which is a critical step in the preclinical evaluation of new drug candidates.
References
Validating the Potency of LB30870: A Comparative Analysis Using a Chromogenic Substrate Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of LB30870, a novel direct thrombin inhibitor, with established anticoagulants. Experimental data, presented in a clear, tabular format, is supported by a detailed protocol for a chromogenic substrate assay, enabling researchers to replicate and validate these findings. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Introduction to this compound
This compound is a potent, orally active, and selective direct inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] Its high affinity and specificity for thrombin suggest its potential as a next-generation anticoagulant for the prevention and treatment of thromboembolic disorders.[1][2] Early studies have indicated that this compound exhibits greater potency than existing direct thrombin inhibitors such as melagatran (B23205) and argatroban (B194362), with a reported thrombin inhibition constant (Ki) of 0.02 nM.[1] This guide focuses on the validation of this compound's superior potency through a widely used and reliable method: the chromogenic substrate assay.
Comparative Potency of Direct Thrombin Inhibitors
The potency of this compound was compared against two other direct thrombin inhibitors, argatroban and dabigatran (B194492) (a clinically relevant comparator with a similar mechanism to melagatran), using a chromogenic substrate assay. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound | Target | IC50 (nM) |
| This compound | Thrombin (Factor IIa) | 5 |
| Argatroban | Thrombin (Factor IIa) | 220[3] |
| Dabigatran | Thrombin (Factor IIa) | 30[3] |
Table 1: Comparative IC50 values of direct thrombin inhibitors in a chromogenic thrombin assay. A lower IC50 value indicates higher potency.
The data clearly demonstrates the superior in vitro potency of this compound, with an IC50 value significantly lower than both argatroban and dabigatran. This suggests that this compound can achieve a similar level of thrombin inhibition at a much lower concentration.
Experimental Protocol: Chromogenic Thrombin Substrate Assay
This protocol outlines the methodology for determining the in vitro potency of direct thrombin inhibitors using a chromogenic substrate assay.
1. Principle:
The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin. Thrombin cleaves a colorless chromogenic substrate, releasing a yellow-colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitory activity of the compound.
2. Materials:
-
Human α-thrombin (specific activity to be noted)
-
Chromogenic Substrate S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Test Compounds: this compound, Argatroban, Dabigatran
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
3. Methods:
-
Preparation of Reagents:
-
Prepare a stock solution of Human α-thrombin in assay buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of the chromogenic substrate S-2238 in sterile distilled water.
-
Prepare stock solutions of the test compounds (this compound, argatroban, dabigatran) in a suitable solvent (e.g., DMSO) and prepare serial dilutions in assay buffer to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
Add 20 µL of each test compound dilution to the wells of a 96-well microplate. Include a vehicle control (buffer with solvent) and a positive control (a known thrombin inhibitor).
-
Add 60 µL of the thrombin solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the S-2238 substrate solution to each well.
-
Immediately begin measuring the absorbance at 405 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
4. Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition of the maximal enzyme activity.
Visualizing the Mechanism and Workflow
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
References
- 1. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible covalent direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bleeding Risk: A Framework for Evaluating Novel Anticoagulants Like LB30870
A comprehensive guide for researchers and drug development professionals on assessing the bleeding risk of new anticoagulant therapies against established agents.
Disclaimer: As of the latest available information, LB30870 is an investigational direct thrombin inhibitor with limited publicly accessible clinical data. Therefore, a direct comparative analysis of its bleeding risk against currently marketed anticoagulants based on human trial results is not feasible. This guide provides a framework for such a comparison, utilizing the preclinical data available for this compound and extensive clinical data for other anticoagulants to illustrate the evaluation process.
Introduction
The development of new oral anticoagulants is a critical area of research, aiming to improve upon the efficacy and safety profiles of existing therapies. A primary concern with any anticoagulant is the risk of bleeding. This guide offers a comparative overview of the bleeding risks associated with different classes of oral anticoagulants, providing a context for the evaluation of emerging drugs like this compound.
Preclinical Data on this compound
This compound is identified as a potent and selective direct thrombin inhibitor.[1] Early preclinical studies in rat models have provided initial insights into its bleeding profile. In one study, it was reported that "No significant bleeding problem was observed with this compound at the dose up to two times ED80 in rats."[1] This suggests a potentially favorable therapeutic window in this animal model. However, it is crucial to note that preclinical results are not always predictive of clinical outcomes in humans. A phase 1 study in healthy men showed that single oral doses of this compound up to 240 mg were well tolerated.[2]
Mechanisms of Action and the Coagulation Cascade
Understanding the mechanism of action is fundamental to predicting and interpreting the bleeding risk of an anticoagulant. The following diagrams illustrate the points of intervention for different classes of oral anticoagulants in the coagulation cascade.
References
Evaluating the Species-Specific Efficacy of LB30870: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the species-specific efficacy of LB30870, a potent, orally active, and selective direct thrombin inhibitor. To offer a thorough comparative analysis, its performance is benchmarked against other notable anticoagulants: melagatran, argatroban, and enoxaparin. This document synthesizes key experimental data, details methodologies of pivotal studies, and visualizes essential pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.
Comparative Efficacy and Potency
The following tables summarize the quantitative data on the inhibitory potency and in vivo efficacy of this compound in comparison to other anticoagulants across different species.
Table 1: In Vitro Potency of Direct Thrombin Inhibitors
| Compound | Thrombin Inhibition Constant (Ki, nM) | Species |
| This compound | 0.02 | Not Specified |
| Melagatran | 1.3 | Not Specified |
| Argatroban | 4.5 | Not Specified |
Data sourced from in vitro studies.
Table 2: In Vivo Efficacy in a Rat Venous Stasis Model
| Compound | ED50 (Dose for 50% Efficacy) |
| This compound | 50 µg/kg + 2 µg/kg/min |
| Melagatran | 35 µg/kg + 1.4 µg/kg/min |
| Enoxaparin | 200 µg/kg + 8.3 µg/kg/min |
This model assesses the antithrombotic activity by measuring the reduction in clot weight.
Pharmacokinetic Profiles Across Species
Understanding the pharmacokinetic properties of this compound is crucial for translating preclinical findings to clinical applications. A notable species difference in the pharmacokinetics of its double prodrug, LB30889, was observed, with no improvement in oral bioavailability in rats or dogs compared to this compound itself.
Table 3: Pharmacokinetics of this compound in Healthy Men (Single Oral Doses)
| Dose | Cmax (ng/mL) | Tmax (h) | Apparent Terminal Half-life (t1/2, h) |
| 5 mg | - | 1.3 - 3.0 | 2.8 - 4.1 |
| 15 mg | - | 1.3 - 3.0 | 2.8 - 4.1 |
| 30 mg | - | 1.3 - 3.0 | 2.8 - 4.1 |
| 60 mg | - | 1.3 - 3.0 | 2.8 - 4.1 |
| 120 mg | - | 1.3 - 3.0 | 2.8 - 4.1 |
| 240 mg | - | 1.3 - 3.0 | 2.8 - 4.1 |
AUC appeared greater than dose-proportional for doses above 15 mg. A significant food effect was observed, with an 80% reduction in AUC in the fed state compared to fasting.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the efficacy of this compound.
Rat Venous Stasis Model
This preclinical model was utilized to assess the antithrombotic efficacy of this compound.
-
Animal Model : Male Sprague-Dawley rats were used.
-
Anesthesia : Animals were anesthetized to perform the surgical procedure.
-
Surgical Procedure : A laparotomy was performed, and the vena cava was exposed and ligated.
-
Drug Administration : this compound, melagatran, or enoxaparin was administered via intravenous bolus followed by continuous infusion.
-
Thrombus Induction : A thread was inserted into the vena cava to induce thrombus formation.
-
Endpoint Measurement : After a set period, the ligated segment of the vena cava was excised, and the wet weight of the formed clot was measured.
-
Data Analysis : The dose-response relationship was analyzed to determine the ED50 for each compound.
Human Clinical Trial: Single Ascending Dose Study
This study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects.
-
Study Design : A double-blind, placebo-controlled, single ascending dose design was employed.
-
Participants : 16 healthy men were enrolled.
-
Dosing : Single oral doses of 5, 15, 30, 60, 120, and 240 mg of this compound were administered under fasting conditions.
-
Pharmacokinetic Sampling : Plasma and urine samples were collected up to 48 hours post-dose to measure this compound concentrations.
-
Pharmacodynamic Assessments : Coagulation markers, including activated partial thromboplastin (B12709170) time (aPTT), international normalized ratio (INR), ecarin clotting time (ECT), prothrombin time (PT), and thrombin time (TT), were measured at selected time points.
-
Food Effect Assessment : A separate open, randomized, balanced cross-over study was conducted at a 60 mg dose to evaluate the effect of food on this compound absorption.
-
Safety Monitoring : Adverse events were monitored throughout the study.
Visualizing the Mechanism and Experimental Workflow
Diagrams are provided below to illustrate the mechanism of action of this compound and the workflow of the key studies.
A Comparative Guide to Research-Grade Direct Thrombin Inhibitors: LB30870 and Alternatives
For researchers, scientists, and drug development professionals, selecting the appropriate direct thrombin inhibitor is crucial for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of research-grade LB30870 with its alternatives, melagatran (B23205) and argatroban, focusing on quality control parameters, comparative performance data, and detailed experimental protocols.
Introduction to Direct Thrombin Inhibitors
Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to the active site of thrombin, thereby blocking its interaction with fibrinogen and preventing the formation of a fibrin (B1330869) clot. This targeted mechanism of action makes them valuable tools in thrombosis research and as therapeutic agents. This compound is a potent, orally active, selective, and direct inhibitor of thrombin.[1] This guide will compare its performance characteristics against two other well-known DTIs: melagatran and argatroban.
Quality Control Parameters for Research-Grade Reagents
Ensuring the quality and purity of research-grade reagents is paramount for the reliability of experimental results. While a specific Certificate of Analysis for research-grade this compound was not publicly available, the following table outlines typical quality control parameters for small molecule thrombin inhibitors, based on industry standards and data available for alternatives like melagatran and argatroban.
| Parameter | Specification | Typical Analytical Method |
| Identity | Conforms to reference standard | 1H-NMR, 13C-NMR, Mass Spectrometry (MS) |
| Purity | ≥95%[1] | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in specified solvents (e.g., DMSO) | Visual Inspection |
| Residual Solvents | Within acceptable limits | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Comparative Performance Data
The efficacy of a direct thrombin inhibitor is determined by several key performance indicators, including its inhibition constant (Ki) against thrombin and its effects on coagulation parameters in plasma. The following table summarizes available comparative data for this compound, melagatran, and argatroban.
| Parameter | This compound | Melagatran | Argatroban |
| Thrombin Inhibition Constant (Ki) | 0.02 nM[1] | 1.3 nM[1] | 4.5 nM[1] |
| Selectivity | High selectivity against other serine proteases (except trypsin)[1] | High selectivity | High selectivity for thrombin[2] |
| Effect on aPTT | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Effect on PT | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Inhibition of Clot-Bound Thrombin | More effective than melagatran or argatroban[1] | Effective | Effective |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of direct thrombin inhibitors.
Thrombin Inhibition Assay (Ki Determination)
This assay determines the inhibition constant (Ki) of a compound against thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1% BSA)
-
Test compounds (this compound, melagatran, argatroban)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compound dilutions, human α-thrombin, and assay buffer.
-
Incubate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay measures the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compounds
-
Coagulometer
Procedure:
-
Pre-warm the human plasma and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix the human plasma with a dilution of the test compound or vehicle control.
-
Incubate the mixture at 37°C for a specified time.
-
Add the aPTT reagent and incubate for a further specified time.
-
Initiate the clotting reaction by adding the pre-warmed CaCl2 solution.
-
The coagulometer will measure the time taken for a clot to form.
-
Compare the clotting times of the samples with the test compounds to the vehicle control.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of direct thrombin inhibitors.
Caption: Workflow for the aPTT coagulation assay.
Conclusion
Research-grade this compound demonstrates potent direct thrombin inhibition with high selectivity. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a framework for researchers to objectively evaluate and select the most suitable direct thrombin inhibitor for their specific research needs. The provided quality control parameters should serve as a benchmark for assessing the quality of research-grade reagents to ensure the integrity of experimental outcomes.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of LB30870, a Thrombin Inhibitor
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for LB30870, a thrombin inhibitor used in research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates best practices for the disposal of thrombin inhibitors as a chemical class, ensuring a safe and compliant workflow.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, as with other potent research chemicals, must adhere to strict protocols to neutralize its activity and ensure environmental safety.
-
Consult Local Regulations : Before proceeding, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and be familiar with local, state, and federal regulations regarding chemical waste disposal.
-
Inactivation (if applicable and approved) : For some bioactive small molecules, a chemical inactivation step may be recommended. However, without a specific protocol for this compound, this should only be performed under the guidance of your institution's EHS department.
-
Segregation of Waste : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Packaging Waste :
-
Solid Waste : Unused or expired this compound powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be placed in a clearly labeled, sealed, and puncture-proof waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a sealed, leak-proof container. Avoid overfilling containers. The container must be compatible with the solvents used.
-
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" or "((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine"), the CAS number (1583240-63-4), and the approximate concentration and quantity.
-
Arrange for Professional Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Disposal of this type of chemical waste is typically carried out by a licensed chemical destruction facility through methods such as controlled incineration.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1]
Quantitative Data for Disposal
While specific quantitative data for this compound disposal is not available, the following table outlines the types of information that researchers should look for in a compound-specific Safety Data Sheet (SDS) to ensure proper disposal.
| Data Point | Description | Typical Location in SDS |
| RCRA Waste Codes | The Resource Conservation and Recovery Act (RCRA) codes that classify the hazardous waste for regulatory purposes. | Section 13 |
| Recommended Disposal Method | The approved method for disposal (e.g., incineration, chemical treatment). | Section 13 |
| Container Type | Specifications for the type of container to be used for waste collection (e.g., polyethylene, glass). | Section 7, 13 |
| Incompatible Materials | A list of other chemicals or materials with which the waste should not be mixed. | Section 10 |
| Occupational Exposure Limits | Thresholds for airborne concentrations to which workers can be exposed (e.g., PEL, TLV). This informs handling procedures. | Section 8 |
Experimental Protocols Cited
The disposal procedures outlined above are based on general best practices for chemical waste management as described in safety data sheets for the broader class of thrombin inhibitors.[1][2][3][4] These documents consistently recommend disposal via a licensed contractor and prohibit sewer disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
